2,3-Dichlorohexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichlorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c1-3-4-6(8)5(2)7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILOKMKZRPIYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334656 | |
| Record name | 2,3-dichlorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54305-87-2 | |
| Record name | 2,3-dichlorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-dichlorohexane. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who may utilize this compound as a chemical intermediate or building block. This document details the compound's structural and physical characteristics, chemical reactivity, and provides insights into its synthesis and stereochemistry. While this compound is not typically involved in biological signaling pathways, this guide outlines its known chemical reaction pathways, including nucleophilic substitution and elimination reactions.
Introduction
This compound is a halogenated derivative of hexane, an organic compound with the chemical formula C₆H₁₂Cl₂.[1] It is a colorless liquid at room temperature and is characterized by the presence of two chlorine atoms attached to the second and third carbon atoms of the hexane chain.[1] This substitution pattern introduces two chiral centers, leading to the existence of stereoisomers. The presence of the chlorine atoms significantly influences the molecule's polarity and reactivity compared to its parent alkane, hexane. This guide will delve into the specific physical and chemical properties of this compound, providing quantitative data, outlining key reactions, and discussing its synthesis.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in various chemical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂Cl₂ | [2][3][4][5] |
| Molecular Weight | 155.07 g/mol | [3][5] |
| Boiling Point | 162.25 °C (435.4 K) | [6] |
| Melting Point | -64.5 °C (208.65 K) | [6] |
| Density | 1.0527 g/cm³ (estimate) | [7] |
| CAS Number | 54305-87-2 | [2][3][5] |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the two carbon-chlorine bonds. These bonds are polar, with the carbon atoms bearing a partial positive charge, making them susceptible to attack by nucleophiles. The presence of hydrogen atoms on the carbon atoms adjacent to the C-Cl bonds also allows for elimination reactions.
Nucleophilic Substitution
This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces one or both of the chlorine atoms.[1] The reaction mechanism (Sₙ1 or Sₙ2) will depend on the structure of the substrate (secondary alkyl halide), the nature of the nucleophile, the leaving group, and the solvent.[8] For a secondary halide like this compound, both Sₙ1 and Sₙ2 mechanisms are possible and often compete.[8]
A typical example is the reaction with a hydroxide ion (e.g., from sodium hydroxide) to form the corresponding diol, 2,3-hexanediol.
Caption: SN2 reaction of this compound with a hydroxide nucleophile.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes.[1] The most common mechanism for this reaction with a secondary halide is the E2 (bimolecular elimination) mechanism, which is a one-step process.[9] The regioselectivity of the elimination (i.e., which alkene isomer is formed) is governed by Zaitsev's rule, which states that the more substituted (more stable) alkene is the major product.[10][11][12]
For example, reaction with a strong base like sodium ethoxide can lead to the formation of 2-chloro-2-hexene and other isomeric products.
Caption: E2 elimination reaction of this compound.
Stereochemistry
This compound has two chiral centers at carbons 2 and 3. This gives rise to a maximum of 2ⁿ = 4 stereoisomers, where n is the number of chiral centers.[13] These stereoisomers exist as two pairs of enantiomers: (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R). The (2R, 3S) and (2S, 3R) pair are diastereomers of the (2R, 3R) and (2S, 3S) pair.[14]
Synthesis
The primary method for the synthesis of this compound is through the free-radical chlorination of hexane.[1] This reaction is typically initiated by UV light and proceeds via a chain mechanism involving initiation, propagation, and termination steps.[15][16][17] However, this method often leads to a mixture of mono- and polychlorinated isomers, making the isolation of pure this compound challenging.[18]
Caption: Free-radical chlorination of hexane.
Experimental Protocols
General Procedure for Free-Radical Chlorination of an Alkane
Caution: This reaction should be performed in a well-ventilated fume hood, as chlorine gas is toxic and corrosive.
-
Apparatus Setup: A reaction flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer is assembled. The outlet of the condenser is connected to a gas trap containing a solution of sodium hydroxide to neutralize excess chlorine.
-
Reaction: The alkane (e.g., hexane) is placed in the reaction flask. While stirring, chlorine gas is bubbled through the liquid under irradiation with a UV lamp. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Workup: After the reaction is complete (as determined by GC analysis or cessation of HCl evolution), the reaction mixture is washed with a dilute solution of sodium bicarbonate to remove residual HCl, followed by washing with water.
General Procedure for Gas Chromatography (GC) Analysis
GC is a suitable technique for analyzing the purity of this compound and for monitoring the progress of its reactions.[20]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) detector is used. A capillary column with a non-polar stationary phase (e.g., DB-1 or HP-5) is typically suitable for separating halogenated hydrocarbons.[21][22][23][24]
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared.
-
Analysis: A small volume of the sample is injected into the GC. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation of all components.
-
Data Analysis: The retention times and peak areas of the components are used to identify and quantify the compounds in the mixture.
Spectral Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-Cl bonds.
-
C-H stretching: Strong absorptions in the range of 2850-3000 cm⁻¹.
-
C-H bending: Absorptions in the fingerprint region (below 1500 cm⁻¹).
-
C-Cl stretching: Strong absorptions in the range of 600-800 cm⁻¹.[14][20][25] The exact position will depend on the conformation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, diastereotopic protons. The protons on carbons 2 and 3, being attached to the chlorine-bearing carbons, would be expected to resonate downfield (higher ppm) compared to the other alkyl protons. Spin-spin coupling between adjacent protons would lead to complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the hexane chain. The signals for carbons 2 and 3 would be shifted downfield due to the deshielding effect of the attached chlorine atoms.
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 154 (for the ³⁵Cl isotopes).[26] Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), there will be characteristic M+2 and M+4 peaks.[27] Fragmentation patterns would likely involve the loss of a chlorine atom (M-35), an HCl molecule (M-36), and various alkyl fragments.[26][28][29][30]
Safety and Handling
This compound is a halogenated hydrocarbon and should be handled with appropriate safety precautions. While a specific material safety data sheet (MSDS) is not widely available, related compounds like dichloroethanes are known to be flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation.[25][31] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a vicinal dihaloalkane with a range of interesting chemical properties stemming from the presence of two chlorine atoms on adjacent carbons. Its stereochemistry and reactivity in nucleophilic substitution and elimination reactions make it a potentially useful, albeit not widely documented, building block in organic synthesis. This guide has summarized the available information on its physical and chemical properties, synthesis, and expected spectral characteristics, providing a foundation for researchers and professionals working with this and similar compounds. Further research is needed to fully characterize its spectral properties and to develop detailed, optimized experimental protocols for its synthesis and reactions.
References
- 1. Buy this compound | 54305-87-2 [smolecule.com]
- 2. This compound (threo) [webbook.nist.gov]
- 3. This compound | 54305-87-2 [chemicalbook.com]
- 4. 2,3-Dichloro-hexane | CymitQuimica [cymitquimica.com]
- 5. This compound CAS#: 54305-87-2 [m.chemicalbook.com]
- 6. (R*,S*)-2,3-dichlorohexane [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. web.viu.ca [web.viu.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. savemyexams.com [savemyexams.com]
- 17. chemistrystudent.com [chemistrystudent.com]
- 18. scribd.com [scribd.com]
- 19. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 20. IR spectrum: Haloalkanes [quimicaorganica.org]
- 21. gcms.labrulez.com [gcms.labrulez.com]
- 22. agilent.com [agilent.com]
- 23. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 24. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]
- 25. orgchemboulder.com [orgchemboulder.com]
- 26. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. youtube.com [youtube.com]
- 30. apps.dtic.mil [apps.dtic.mil]
- 31. Experiment #3 [sas.upenn.edu]
Navigating the Stereochemical Landscape of 2,3-Dichlorohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stereoisomers and chirality of 2,3-dichlorohexane. It delves into the structural nuances, stereochemical relationships, and a proposed experimental workflow for the separation and characterization of its stereoisomeric forms. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development where a deep understanding of stereoisomerism is paramount.
Core Concepts: Chirality and Stereoisomerism in this compound
This compound possesses two chiral centers at the second and third carbon atoms of its hexane chain. A chiral center is a carbon atom bonded to four different substituent groups, which results in the possibility of non-superimposable mirror images known as enantiomers.[1][2] The number of possible stereoisomers for a molecule with 'n' chiral centers can be calculated using the formula 2^n. For this compound, with n=2, a maximum of four stereoisomers are possible.[1][3]
These four stereoisomers consist of two pairs of enantiomers. The relationships between non-mirror image stereoisomers are known as diastereomers.[4] It is crucial to distinguish between these forms as they can exhibit different biological activities and physical properties.
A critical point of consideration for molecules with multiple chiral centers is the potential for meso compounds. A meso compound is an achiral compound that has chiral centers.[3][4] It is superimposable on its mirror image and is optically inactive due to an internal plane of symmetry. However, in the case of this compound, no meso compound exists because the substituents on the two chiral carbons are not identical (a methyl and a propyl group, respectively, are part of the different groups attached to C2 and C3). Therefore, all four possible stereoisomers are distinct and chiral.[1]
The Stereoisomers of this compound
The four stereoisomers of this compound are:
-
(2R, 3R)-2,3-dichlorohexane
-
(2S, 3S)-2,3-dichlorohexane
-
(2R, 3S)-2,3-dichlorohexane
-
(2S, 3R)-2,3-dichlorohexane
The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other. Similarly, the (2R, 3S) and (2S, 3R) isomers form another enantiomeric pair. The relationship between any member of the first pair and any member of the second pair is diastereomeric.
Quantitative Data Summary
The following table summarizes key quantitative data for the stereoisomers of this compound based on available information from public databases. It is important to note that experimentally determined optical rotation values are not consistently reported in the literature and would likely require experimental determination for specific samples.
| Property | (2R, 3R)-2,3-dichlorohexane | (2S, 3S)-2,3-dichlorohexane | (2R, 3S)-2,3-dichlorohexane | (2S, 3R)-2,3-dichlorohexane |
| Molecular Formula | C₆H₁₂Cl₂ | C₆H₁₂Cl₂ | C₆H₁₂Cl₂ | C₆H₁₂Cl₂ |
| Molecular Weight | 155.07 g/mol [5] | 155.07 g/mol [5] | 155.07 g/mol [5] | 155.07 g/mol [5] |
| CAS Number | Not available | Not available | Not available | 13158001 (for one of the threo isomers)[6] |
| InChIKey | Not available | Not available | Not available | IILOKMKZRPIYGG-NTSWFWBYSA-N (for one of the threo isomers)[6] |
| Optical Rotation | Expected to be equal in magnitude and opposite in sign to the (2S, 3S) enantiomer. | Expected to be equal in magnitude and opposite in sign to the (2R, 3R) enantiomer. | Expected to be equal in magnitude and opposite in sign to the (2S, 3R) enantiomer. | Not available |
Proposed Experimental Workflow for Separation and Characterization
The separation and characterization of the stereoisomers of this compound would typically involve a combination of chromatographic and spectroscopic techniques. The following is a proposed experimental workflow:
Caption: Proposed experimental workflow for the separation and characterization of this compound stereoisomers.
Detailed Methodologies
Synthesis: A non-stereoselective synthesis of this compound would likely proceed via the chlorination of hex-2-ene. This would result in a mixture of the different stereoisomers.
Separation:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): A chiral stationary phase (CSP) would be employed to differentiate between the enantiomers. The diastereomers may be separable on a standard achiral column due to their different physical properties, but a chiral column would be necessary for the resolution of the enantiomeric pairs.
-
Mobile Phase/Carrier Gas: Optimization of the mobile phase (for HPLC) or carrier gas flow rate and temperature program (for GC) would be critical for achieving baseline separation.
-
Detection: A standard UV detector (for HPLC) or a flame ionization detector (FID) or mass spectrometer (MS) (for GC) would be used.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the constitutional structure of this compound. While enantiomers will have identical NMR spectra in an achiral solvent, the spectra of diastereomers will differ. Chiral shift reagents could be used to distinguish between enantiomers.
-
Mass Spectrometry (MS): This would be used to confirm the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.
-
Polarimetry: The optical rotation of each purified enantiomer would be measured using a polarimeter. This would confirm the chirality of the separated isomers and provide a quantitative measure of their optical activity.
-
X-ray Crystallography: If a single crystal of a stereoisomer or a derivative can be obtained, X-ray crystallography can be used to determine its absolute configuration.
Stereochemical Relationships Visualization
The stereochemical relationships between the four stereoisomers of this compound can be visualized as follows:
Caption: Stereochemical relationships between the isomers of this compound.
This diagram illustrates the two pairs of enantiomers and the diastereomeric relationships between the non-mirror image isomers. Understanding these relationships is fundamental for designing stereoselective syntheses and for interpreting the results of chiral separations.
References
- 1. brainly.com [brainly.com]
- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 3. alevelh2chemistry.com [alevelh2chemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. This compound CAS#: 54305-87-2 [m.chemicalbook.com]
- 6. (2S,3R)-2,3-dichlorohexane | C6H12Cl2 | CID 13158001 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2,3-Dichlorohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about molecular structure, dynamics, and the chemical environment of nuclei. This guide offers an in-depth technical overview of the ¹H and ¹³C NMR spectroscopic analysis of 2,3-dichlorohexane. Due to the limited availability of experimental spectra in public databases, this document utilizes predicted NMR data to illustrate the principles of spectral interpretation for this compound. The methodologies and data presented herein serve as a valuable reference for researchers involved in the synthesis, characterization, and quality control of halogenated hydrocarbons and related small molecules.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established computational models that consider the chemical environment of each nucleus. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Predicted Multiplicity | Integration | Coupling Constant (J) in Hz |
| H1 (CH₃) | ~ 1.05 | Triplet | 3H | ~ 7.4 |
| H2 (CH) | ~ 4.25 | Multiplet | 1H | - |
| H3 (CH) | ~ 4.05 | Multiplet | 1H | - |
| H4 (CH₂) | ~ 1.85 (diastereotopic) | Multiplet | 2H | - |
| H5 (CH₂) | ~ 1.60 | Multiplet | 2H | - |
| H6 (CH₃) | ~ 1.00 | Triplet | 3H | ~ 7.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C1 (CH₃) | ~ 13.8 |
| C2 (CHCl) | ~ 65.2 |
| C3 (CHCl) | ~ 68.5 |
| C4 (CH₂) | ~ 34.1 |
| C5 (CH₂) | ~ 20.4 |
| C6 (CH₃) | ~ 11.2 |
Experimental Protocols
A standardized protocol is crucial for acquiring high-quality NMR spectra. The following outlines a general methodology for the preparation and analysis of a small molecule like this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte and has minimal signal interference in the spectral regions of interest. For non-polar compounds like this compound, deuterated chloroform (CDCl₃) is a common choice.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated solution (50-100 mg/mL) is preferable to reduce acquisition time.
-
Sample Filtration: To ensure a homogeneous magnetic field and prevent line broadening, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.
NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and locked onto the deuterium signal of the solvent.
-
Shimming: Perform manual or automated shimming of the magnetic field to optimize its homogeneity across the sample. This process is critical for obtaining sharp, well-resolved NMR signals.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals.
-
Use a standard pulse sequence, such as a simple one-pulse experiment.
-
The number of scans can vary from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) is typically required.
-
Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Structural Elucidation through NMR Data
The following diagram illustrates the structure of this compound with labeled proton and carbon atoms, correlating them to the predicted NMR signals.
Caption: Molecular structure of this compound with predicted ¹H and ¹³C NMR chemical shifts.
The presence of two chlorine atoms significantly influences the chemical shifts of nearby protons and carbons. The protons on the carbons bearing the chlorine atoms (H2 and H3) are deshielded and appear at higher chemical shifts (~4.05-4.25 ppm). Similarly, the corresponding carbons (C2 and C3) are also deshielded, with predicted chemical shifts of approximately 65.2 and 68.5 ppm. The terminal methyl groups (H1 and H6) appear as triplets due to coupling with their neighboring methylene or methine protons. The methylene protons (H4 and H5) are expected to show complex multiplet patterns due to coupling with adjacent protons and potential diastereotopicity.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR analysis of this compound. By presenting the data in a structured format and detailing the experimental protocols, this document serves as a practical resource for scientists and researchers. The included diagram visually correlates the molecular structure with its expected NMR signals, aiding in the interpretation and understanding of the spectroscopic data. While predicted data is a valuable tool, experimental verification remains the gold standard for structural confirmation.
Thermodynamic Properties of 2,3-Dichlorohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 2,3-dichlorohexane, a halogenated hydrocarbon with potential applications in chemical synthesis and as a building block in the development of novel compounds. This document summarizes key quantitative data, outlines experimental methodologies for the determination of thermodynamic properties, and presents visual representations of relevant chemical processes.
Core Thermodynamic Data
The thermodynamic properties of this compound are crucial for understanding its behavior in chemical reactions, for process design, and for assessing its potential environmental fate. Due to the presence of two chiral centers at positions 2 and 3, this compound exists as a pair of enantiomers ((2R,3R) and (2S,3S), the erythro form) and a meso compound ((2R,3S) or (2S,3R), the threo form). These stereoisomers can exhibit different physical and thermodynamic properties.
Summary of Quantitative Data
The following tables summarize available experimental and calculated thermodynamic data for the stereoisomers of this compound. It is important to note that experimentally determined values are limited, and many of the available data points are calculated based on computational models.
Table 1: Phase Transition Temperatures for this compound Stereoisomers
| Stereoisomer | Boiling Point (K) | Melting Point (K) | Reference |
| (R,S)-2,3-dichlorohexane (threo) | 435.4 | 208.65 - 208.80 | [1] |
Table 2: Calculated Thermodynamic Properties of this compound Stereoisomers at Standard Conditions
| Property | threo-2,3-dichlorohexane | erythro-2,3-dichlorohexane | Unit | Data Source |
| Enthalpy of Formation (Gas, ΔfH°gas) | -209.21 | -209.21 | kJ/mol | Calculated |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -29.10 | -29.10 | kJ/mol | Calculated |
| Enthalpy of Vaporization (ΔvapH°) | 36.94 | 36.94 | kJ/mol | Calculated |
| Enthalpy of Fusion (ΔfusH°) | 12.64 | 12.64 | kJ/mol | Calculated |
| Ideal Gas Heat Capacity (Cp,gas) | Not Available | Not Available | J/mol·K |
Note: The calculated values are sourced from computational estimations and should be used with the understanding that they are not experimentally verified.
Experimental Protocols for Thermodynamic Property Determination
Calorimetry for Enthalpy and Heat Capacity Measurement
Calorimetry is the primary experimental technique for measuring heat changes in chemical and physical processes, providing data on enthalpy of reaction, formation, and heat capacity.
1. Bomb Calorimetry (for Enthalpy of Combustion and Formation):
-
A precisely weighed sample of the substance is placed in a "bomb" which is then filled with high-pressure oxygen.
-
The bomb is submerged in a known quantity of water in an insulated container (calorimeter).
-
The sample is ignited electrically, and the complete combustion reaction releases heat.
-
The temperature change of the water is meticulously measured.
-
The enthalpy of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system.
-
The standard enthalpy of formation can then be derived using Hess's Law, in conjunction with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).
2. Differential Scanning Calorimetry (DSC) for Heat Capacity:
-
A small, precisely weighed sample of the liquid is placed in a sample pan, with an empty reference pan.
-
Both pans are heated or cooled at a controlled, linear rate.
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
This differential heat flow is directly proportional to the heat capacity of the sample.
-
By calibrating with a standard of known heat capacity (e.g., sapphire), the specific heat capacity of the sample can be accurately determined over a range of temperatures.
Vapor Pressure and Enthalpy of Vaporization Measurement
Vapor pressure is a fundamental thermodynamic property that is directly related to the enthalpy of vaporization through the Clausius-Clapeyron equation.
1. Static Method:
-
A sample of the substance is placed in a container connected to a pressure-measuring device (manometer).
-
The system is evacuated to remove air and then allowed to reach thermal equilibrium at a specific temperature.
-
The pressure of the vapor in equilibrium with the liquid is measured directly.
-
This process is repeated at various temperatures to obtain the vapor pressure curve.
2. Effusion Methods (e.g., Knudsen Effusion):
-
This method is suitable for substances with low vapor pressures.
-
The sample is placed in a cell with a small orifice of known area.
-
The cell is heated to a specific temperature in a high vacuum.
-
The rate of mass loss due to the effusion of vapor through the orifice is measured.
-
The vapor pressure can be calculated from the rate of effusion using the Knudsen equation.
-
By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be determined from the slope of a plot of ln(P) versus 1/T.
Synthesis and Reactivity of this compound
Understanding the formation and subsequent reactions of this compound is essential for its application in various chemical syntheses.
Synthesis Pathway: Free Radical Chlorination of Hexane
The industrial synthesis of this compound can be achieved through the free-radical chlorination of hexane.[2] This process, typically initiated by UV light or heat, proceeds via a chain reaction mechanism.
Caption: Free radical chlorination of hexane to produce this compound.
This process is generally not very selective, leading to a mixture of mono- and polychlorinated hexane isomers. The formation of this compound occurs with a low probability due to the random nature of the radical reactions.[2]
Key Reactions of this compound
This compound, as a haloalkane, can undergo several types of reactions, making it a versatile intermediate in organic synthesis.
Caption: Overview of the primary reaction pathways for this compound.
-
Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles. For instance, reaction with hydroxide ions can lead to the formation of hexane-2,3-diol.[2]
-
Elimination: In the presence of a strong base, this compound can undergo elimination reactions to form various isomeric hexadienes.[2]
-
Reduction: The chlorine atoms can be removed through reduction, for example, using a reducing agent like lithium aluminum hydride, to yield hexane.[2]
This guide provides a foundational understanding of the thermodynamic properties and chemical behavior of this compound. Further experimental investigation is necessary to validate the calculated thermodynamic data and to fully explore the potential applications of this compound in drug development and other scientific fields.
References
An In-depth Technical Guide on the Solubility and Boiling Point of 2,3-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, specifically the boiling point and solubility, of 2,3-dichlorohexane (C₆H₁₂Cl₂). A thorough understanding of these properties is fundamental for its application in chemical synthesis, as a solvent, or as an intermediate in the development of new chemical entities. This document outlines available data, discusses the underlying chemical principles, and provides detailed experimental protocols for property determination.
Physicochemical Properties of this compound
This compound is a halogenated alkane with the molecular formula C₆H₁₂Cl₂ and a molecular weight of approximately 155.07 g/mol .[1][2][3] The presence of two chiral centers at positions 2 and 3 gives rise to different stereoisomers (e.g., threo and erythro pairs of enantiomers, and a meso compound), which can exhibit different physical properties.
The boiling point of a substance is the temperature at which its vapor pressure equals the external pressure. For haloalkanes, this is primarily influenced by the strength of intermolecular forces, including London dispersion forces and dipole-dipole interactions. The boiling point of this compound is significantly higher than that of its parent alkane, hexane, due to its greater molecular mass and the polarity introduced by the carbon-chlorine bonds.
Available data, which includes both experimental and calculated values for different diastereomers, shows some variation.
The solubility of this compound is dictated by the principle of "like dissolves like." As a polar molecule, it exhibits limited solubility in polar solvents like water but is readily soluble in non-polar organic solvents.
-
Water Solubility : Haloalkanes are generally considered to be only slightly soluble in water.[4] This is because significant energy is required to overcome the strong hydrogen bonds between water molecules. The new intermolecular attractions formed between this compound and water molecules are not as strong as the original hydrogen bonds, making the dissolution process energetically unfavorable.[4] A calculated Log10 of water solubility (log10WS) for the threo diastereomer is -2.86, indicating low solubility in moles per liter.[1]
-
Organic Solvent Solubility : this compound is expected to be miscible with a wide range of organic solvents such as ethers, alcohols, and benzene. In these cases, the energy required to break the intermolecular forces in both the solute and the solvent is comparable to the energy released when new solute-solvent interactions are formed.
The following table summarizes the available quantitative data for the boiling point and water solubility of this compound.
| Property | Value | Units | Diastereomer / Method | Source |
| Boiling Point | 435.4 | K (162.25 °C) | (R,S)- / Experimental | NIST[5] |
| 410.66 | K (137.51 °C) | threo / Calculated | Cheméo[1] | |
| Water Solubility | -2.86 | log10(mol/L) | threo / Calculated | Cheméo[1] |
Experimental Protocols
Accurate determination of boiling point and solubility is crucial for the characterization and application of this compound. The following sections provide detailed methodologies for these key experiments.
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, especially when only a small sample volume (< 0.5 mL) is available.[6]
Materials:
-
Thiele tube filled with mineral oil
-
Thermometer (-10 to 200 °C)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or heating mantle)
-
Clamp and stand
Procedure:
-
Sample Preparation: Fill the small test tube to about half-full with this compound.[6]
-
Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.[7]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]
-
Heating: Insert the thermometer assembly into the Thiele tube, making sure the rubber band is well above the oil level to prevent it from softening and breaking.[9]
-
Observation: Gently heat the side arm of the Thiele tube.[6][8] Convection currents will ensure uniform heat distribution.[9] As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.
-
Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, the vapor pressure inside the capillary tube has overcome the external pressure.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[6][8] Record this temperature.
This protocol provides a straightforward method to assess the solubility of this compound in both a polar (water) and a non-polar (hexane) solvent.
Materials:
-
Test tubes (3) and rack
-
This compound
-
Distilled water
-
Hexane (or another suitable non-polar solvent)
-
Pipettes or droppers
Procedure:
-
Setup: Label three clean, dry test tubes: "Water," "Hexane," and "Control."
-
Solvent Addition: Add approximately 2 mL of distilled water to the "Water" test tube and 2 mL of hexane to the "Hexane" test tube.[10]
-
Solute Addition: Add 4-5 drops (approx. 0.2 mL) of this compound to both the "Water" and "Hexane" test tubes. The "Control" tube should contain only this compound for visual comparison.
-
Mixing: Gently agitate or tap each tube to mix the contents.[10]
-
Observation: Observe the mixtures against a contrasting background.
-
Soluble: The substance forms a single, clear, homogeneous phase with the solvent.
-
Partially Soluble: The mixture appears cloudy, or a significant portion of the solute dissolves, but some remains undissolved.
-
Insoluble: The substance does not dissolve. In the case of two immiscible liquids, two distinct layers will be visible.
-
-
Recording: Record the observations for each solvent, noting whether this compound is soluble, partially soluble, or insoluble.
Visualization of Experimental Workflow
The logical flow for determining the physicochemical properties of a compound like this compound can be visualized as follows.
Caption: Workflow for Physicochemical Property Determination.
References
- 1. This compound (threo) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound (threo) [webbook.nist.gov]
- 3. Hexane, 2,3-dichloro-, threo | C6H12Cl2 | CID 6431007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. (R*,S*)-2,3-dichlorohexane [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chymist.com [chymist.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. CHM1020L Online Manual [chem.fsu.edu]
Conformational Analysis of 2,3-Dichlorohexane Stereoisomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the conformational analysis of the stereoisomers of 2,3-dichlorohexane. By integrating principles of stereochemistry with experimental and computational methodologies, this document offers a comprehensive resource for understanding the conformational preferences and energetic landscapes of these halogenated alkanes.
Introduction to the Stereoisomers of this compound
This compound possesses two chiral centers at carbons C2 and C3, giving rise to a total of four stereoisomers. These consist of a pair of enantiomers, (2R,3R)-2,3-dichlorohexane and (2S,3S)-2,3-dichlorohexane, and a meso compound, (2R,3S)-2,3-dichlorohexane, which is achiral due to an internal plane of symmetry.[1] The conformational analysis of each of these stereoisomers is crucial for understanding their physical, chemical, and biological properties.
The primary mode of conformational isomerism in this compound arises from rotation about the C2-C3 single bond. This rotation leads to various staggered and eclipsed conformations. The most stable conformations are the staggered ones, which include the anti and gauche arrangements of the two chlorine atoms relative to each other.
Conformational Analysis of the Enantiomeric Pair: (2R,3R)- and (2S,3S)-2,3-Dichlorohexane
The enantiomeric pair, (2R,3R)- and (2S,3S)-2,3-dichlorohexane, exhibit identical energetic profiles for their respective conformations. Rotation around the C2-C3 bond gives rise to three staggered conformers: one anti and two gauche.
In the anti conformer , the two chlorine atoms are positioned at a dihedral angle of approximately 180°. This arrangement minimizes steric hindrance between the bulky chlorine atoms, and it is generally the most stable conformation for similar 1,2-disubstituted alkanes.[2][3]
The gauche conformers have the chlorine atoms at a dihedral angle of approximately 60°. These conformers are typically higher in energy than the anti conformer due to steric repulsion between the chlorine atoms and the adjacent alkyl groups. The two gauche conformers are diastereomeric to the anti conformer and are enantiomeric to each other.
Conformational Analysis of the Meso Compound: (2R,3S)-2,3-Dichlorohexane
The meso isomer, (2R,3S)-2,3-dichlorohexane, also has three staggered conformers resulting from rotation about the C2-C3 bond. However, due to the opposite stereochemistry at the two chiral centers, the conformational landscape differs from that of the enantiomeric pair.
In the case of the meso isomer, one gauche conformer is significantly more stable than the other conformers. This is in contrast to the enantiomeric pair where the anti conformer is the most stable. The increased stability of the gauche conformer in the meso isomer can be attributed to a combination of steric and electronic effects. The other two conformers consist of another, less stable gauche conformer and an anti conformer, which is also higher in energy.
Energetic Profiles of Conformers
| Stereoisomer | Conformer | Estimated Relative Energy (kcal/mol) | Estimated Population at 298 K (%) |
| (2R,3R) / (2S,3S) | Anti | 0 | ~70 |
| Gauche | ~0.5 - 1.0 | ~30 | |
| (2R,3S) | Gauche 1 | 0 | ~85 |
| Anti | ~1.0 - 1.5 | ~10 | |
| Gauche 2 | ~1.5 - 2.0 | ~5 |
Note: These values are estimations based on analogous systems and are subject to variation depending on the solvent and temperature.
Experimental Protocols for Conformational Analysis
The determination of conformational equilibria and energy barriers is primarily achieved through a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
Variable Temperature NMR (VT-NMR) Spectroscopy
Objective: To determine the populations of different conformers at various temperatures and thereby calculate the enthalpy and entropy differences between them.
Methodology:
-
Sample Preparation: A solution of the this compound stereoisomer of interest is prepared in a suitable deuterated solvent (e.g., acetone-d6, toluene-d8) that remains liquid over the desired temperature range. The concentration should be optimized for a good signal-to-noise ratio.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature unit is required.
-
Data Acquisition:
-
Proton (¹H) NMR spectra are acquired at a series of temperatures, typically ranging from a low temperature where the conformational exchange is slow on the NMR timescale to a higher temperature where the exchange is rapid.
-
The temperature should be carefully calibrated at each step.[5][6][7][8][9]
-
At each temperature, the sample must be allowed to equilibrate for several minutes before data acquisition.[5]
-
-
Data Analysis:
-
At low temperatures, where the interconversion between conformers is slow, separate signals for each conformer may be observed. The relative populations of the conformers can be determined by integrating the corresponding signals.
-
At higher temperatures, where the exchange is fast, an averaged spectrum is observed. The chemical shifts and coupling constants in the averaged spectrum are weighted averages of the values for the individual conformers.
-
By analyzing the changes in the spectra as a function of temperature, the equilibrium constant (K) for the conformational change can be determined at each temperature.
-
A van't Hoff plot (ln(K) vs. 1/T) can then be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the conformational equilibrium.
-
Computational Modeling
Objective: To calculate the geometries, energies, and vibrational frequencies of the different conformers to complement and guide experimental studies.
Methodology:
-
Initial Structure Generation: Initial 3D structures of the anti and gauche conformers for each stereoisomer are generated.
-
Conformational Search (Optional): A systematic or stochastic conformational search can be performed to ensure all low-energy conformers are identified.
-
Geometry Optimization: The geometries of the identified conformers are optimized using quantum mechanical methods. Common methods include Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) or Møller-Plesset perturbation theory (MP2), and a basis set such as 6-31G(d) or larger.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Energy Calculations: Single-point energy calculations can be performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate relative energies.
-
Data Analysis: The calculated relative energies (including ZPVE and thermal corrections) provide the relative stabilities of the conformers. Calculated NMR chemical shifts and coupling constants can also be compared with experimental data to aid in the assignment of conformers.
Conclusion
The conformational analysis of the stereoisomers of this compound reveals a rich and varied energetic landscape. The enantiomeric pair, (2R,3R)- and (2S,3S)-2,3-dichlorohexane, are predicted to favor the anti conformation, while the meso isomer, (2R,3S)-2,3-dichlorohexane, is expected to predominantly exist in a gauche conformation. A combination of variable temperature NMR spectroscopy and computational modeling provides a powerful approach to quantitatively determine the relative stabilities of these conformers and the energy barriers between them. This detailed understanding is essential for researchers in fields such as medicinal chemistry and materials science, where molecular conformation plays a critical role in determining function.
References
- 1. brainly.com [brainly.com]
- 2. 2.8 Conformations of Other Alkanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Gauche effect - Wikipedia [en.wikipedia.org]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. imserc.northwestern.edu [imserc.northwestern.edu]
The Reactivity of Vicinal Dichlorides: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicinal dichlorides, organic compounds bearing chlorine atoms on adjacent carbons, are versatile synthetic intermediates with a rich and varied reactivity profile. Their utility spans from fundamental organic transformations to the intricate synthetic pathways required in drug discovery and development. This technical guide provides an in-depth exploration of the core reactivity of vicinal dichlorides, focusing on their principal reactions: dehydrohalogenation and dehalogenation. Detailed experimental protocols for key transformations, quantitative data for comparative analysis, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in the chemical and pharmaceutical sciences.
Introduction
Vicinal dichlorides are typically synthesized through the electrophilic addition of chlorine to alkenes or via the ring-opening of epoxides.[1][2] The presence of two electron-withdrawing chlorine atoms on adjacent carbon atoms significantly influences the molecule's electronic properties and dictates its subsequent chemical behavior. The primary reaction pathways for vicinal dichlorides are elimination reactions, which can be broadly categorized into two main types:
-
Dehydrohalogenation: The elimination of two molecules of hydrogen chloride (HCl) to form an alkyne. This transformation is typically achieved using a strong base.[3][4]
-
Dehalogenation: The removal of both chlorine atoms to yield an alkene, commonly effected by a reducing agent such as zinc metal or sodium iodide.[5]
The stereochemistry of the starting vicinal dichloride and the choice of reagents and reaction conditions play a crucial role in determining the outcome and stereoselectivity of these reactions. Understanding and controlling these factors are paramount for the strategic application of vicinal dichlorides in complex molecule synthesis.
Dehydrohalogenation of Vicinal Dichlorides: Synthesis of Alkynes
The double dehydrohalogenation of vicinal dichlorides is a classical and reliable method for the synthesis of alkynes. This reaction proceeds via a twofold E2 (elimination, bimolecular) mechanism, requiring a strong base to abstract a proton and induce the concerted elimination of a chloride ion.[6]
Reaction Mechanism and Stereochemistry
The E2 mechanism necessitates an anti-periplanar arrangement of the proton to be abstracted and the leaving group (chloride). This stereochemical requirement has significant implications for the reaction kinetics and the stereochemistry of the resulting vinyl halide intermediate and the final alkyne product. For the second elimination to occur, the remaining proton and chlorine atom on the vinyl halide must also be able to adopt an anti-periplanar conformation. The overall process is a stereospecific anti-elimination.
dot
Caption: Mechanism of double dehydrohalogenation of a vicinal dichloride.
Quantitative Data
The choice of base and solvent significantly impacts the yield of the alkyne. Stronger bases like sodium amide (NaNH₂) in liquid ammonia are often more effective than potassium hydroxide (KOH) in ethanol, as they can facilitate the second, more difficult elimination and minimize isomerization of the resulting alkyne.[4][7]
| Vicinal Dihalide | Base/Solvent | Product | Yield (%) | Reference |
| meso-Stilbene dibromide | KOH / Ethanol | Diphenylacetylene | 77-81 | [8] |
| meso-Stilbene dibromide | KOH / Ethylene Glycol | Diphenylacetylene | Not specified | [9] |
| 1,2-Dichloropropane | NaNH₂ / liq. NH₃ | Propyne | Good yield | [4] |
Experimental Protocol: Synthesis of Diphenylacetylene from meso-Stilbene Dibromide
This protocol details the dehydrobromination of meso-stilbene dibromide, a vicinal dibromide, which follows the same mechanistic principles as a vicinal dichloride.
Materials:
-
meso-Stilbene dibromide
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Water
-
Calcium chloride
Procedure: [8]
-
Prepare a solution of 90 g of potassium hydroxide in 150 mL of absolute ethanol in a 500-mL round-bottomed flask fitted with a reflux condenser. This is achieved by warming the mixture in an oil bath at 130–140°C until the KOH is completely dissolved.
-
Cool the solution slightly and add the meso-stilbene dibromide in several portions. The addition will cause a vigorous reaction with the evolution of heat. It is crucial to replace the reflux condenser after each addition until the boiling subsides.
-
Reflux the mixture for 24 hours in an oil bath maintained at a constant temperature of 130–140°C.
-
Pour the hot mixture into 750 mL of cold water.
-
Collect the precipitated product by filtration and wash it with 50 mL of water.
-
Dry the crude diphenylacetylene over calcium chloride in a vacuum desiccator for 18 hours at room temperature. The reported yield is 77–81%.
Dehalogenation of Vicinal Dichlorides: Synthesis of Alkenes
The reductive dehalogenation of vicinal dichlorides provides a direct route to alkenes. This reaction is particularly useful as it complements the synthesis of vicinal dichlorides from alkenes, effectively serving as a protection-deprotection strategy for the double bond. The most common reagent for this transformation is zinc dust.[5]
Reaction Mechanism with Zinc
The dehalogenation with zinc is believed to proceed through an organozinc intermediate. The reaction is stereospecific, with a preference for anti-elimination.
dot
Caption: Dehalogenation of a vicinal dichloride using zinc metal.
Quantitative Data
The yield of the dehalogenation reaction is generally high, and the reaction conditions are typically mild.
| Vicinal Dihalide | Reagent/Solvent | Product | Yield (%) | Reference |
| meso-2,3-Dibromobutane | Zn dust | trans-2-Butene | Major Product | [5] |
| (2R, 3S)-Dibromobutane | Zn dust | trans-2-Butene | Not specified | [5] |
| Various alkyl halides | Zn / NH₄Cl in Methanol | Corresponding alkanes | Good to moderate | [10] |
Experimental Protocol: General Procedure for Reductive Dehalogenation with Zinc
This protocol provides a general method for the dehalogenation of alkyl halides, which is applicable to vicinal dichlorides.
Materials: [10]
-
Vicinal dichloride (1 mmol)
-
Methanol (10 mL)
-
Ammonium chloride (0.5 mmol)
-
Zinc dust (2 mmol)
-
Celite
-
Chloroform or ether
-
Saturated brine solution
-
Water
Procedure: [10]
-
To a solution of the vicinal dichloride (1 mmol) in methanol (10 mL), add ammonium chloride (0.5 mmol) and zinc dust (2 mmol).
-
Stir the mixture at an appropriate temperature (room temperature to 60°C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through Celite.
-
Evaporate the filtrate under vacuum.
-
Take up the residue in chloroform or ether (50 mL).
-
Wash the organic layer twice with a saturated brine solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene.
-
Purify the product by column chromatography if necessary.
Spectroscopic Data of a Representative Vicinal Dichloride and its Reaction Products
To aid in the characterization of vicinal dichlorides and their reaction products, the following tables summarize key spectroscopic data for 1,2-dichloropropane, and its potential dehydrohalogenation (propyne) and dehalogenation (propene) products.
Table 1: Spectroscopic Data for 1,2-Dichloropropane
| Spectroscopic Technique | Key Features | Reference |
| ¹H NMR (in CDCl₃) | δ 1.61 (d, 3H), δ 3.59 (dd, 1H), δ 3.74 (dd, 1H), δ 4.14 (m, 1H) | [4] |
| ¹³C NMR | Three distinct signals | [3] |
| Mass Spectrometry (EI) | Molecular ion (m/z) = 112. Key fragments at m/z = 76, 63, 62, 41, 39, 27. | [8] |
| IR Spectroscopy | C-H stretching and bending, C-Cl stretching vibrations. | [11] |
Table 2: Spectroscopic Data for Propyne and Propene
| Compound | Spectroscopic Technique | Key Features | Reference |
| Propyne | ¹H NMR | Two signals | [12] |
| ¹³C NMR | Three signals | [2] | |
| Propene | ¹H NMR | δ 1.65 (d), δ 4.93-5.00 (m), δ 5.84 (m) | [13] |
| ¹³C NMR | δ 116 (CH₂), δ 136 (CH), and a signal for the CH₃ group. | [14] |
Application in Drug Development: A Case Study Perspective
The reactivity of vicinal dichlorides and their analogs is a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals. While a detailed, publicly available protocol directly employing a vicinal dichloride in the synthesis of a specific commercial drug is often proprietary, the principles of their reactivity are widely applied.
For instance, the synthesis of the antihistamine Loratadine involves multiple steps, including chlorination reactions and the formation of a complex tricyclic system.[6][7][11][15][16][17][18][19] Although the publicly disclosed synthetic routes do not explicitly detail a vicinal dichloride intermediate, the strategic introduction and subsequent elimination of chlorine atoms are central to building the molecular framework. The dehydrohalogenation and dehalogenation reactions discussed in this guide represent fundamental transformations that are integral to the synthetic chemist's toolkit for constructing such complex architectures. The ability to stereoselectively introduce and remove halogen atoms allows for precise control over the formation of double and triple bonds, which are key structural motifs in many bioactive molecules.
Conclusion
Vicinal dichlorides are reactive intermediates that undergo two primary types of transformations: dehydrohalogenation to form alkynes and dehalogenation to form alkenes. The choice of reagents and the stereochemistry of the starting material are critical factors that govern the outcome of these reactions. The detailed experimental protocols and quantitative data presented in this guide provide a practical framework for researchers to utilize the reactivity of vicinal dichlorides in their synthetic endeavors. Furthermore, the mechanistic insights and their potential application in complex syntheses, such as those required in drug development, highlight the continued importance of understanding and harnessing the chemistry of these versatile compounds.
References
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. 1-(Trimethylsilyl)-1-propyne(6224-91-5) 13C NMR spectrum [chemicalbook.com]
- 3. brainly.in [brainly.in]
- 4. allen.in [allen.in]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. people.wou.edu [people.wou.edu]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Propyne | C3H4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 13. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 13C nmr spectrum of propene C3H6 CH3CH=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. drpress.org [drpress.org]
- 16. drpress.org [drpress.org]
- 17. CN113943268A - Preparation method of loratadine key intermediate - Google Patents [patents.google.com]
- 18. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]
- 19. WO2004080997A1 - Process for the preparation of loratadine - Google Patents [patents.google.com]
The Chloro-alkane Chronicle: A Technical Guide to Discovery and History
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated alkanes, a class of organic compounds characterized by the substitution of one or more hydrogen atoms with chlorine, have a rich and complex history intertwined with significant advancements in chemistry, medicine, and agriculture. Their journey from laboratory curiosities to industrial staples and, in some cases, environmental concerns, offers valuable insights into the development of synthetic chemistry and the evolving understanding of chemical safety and environmental impact. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of key chlorinated alkanes, tailored for a scientific audience.
Discovery and Early Synthesis of Foundational Chlorinated Alkanes
The 19th century witnessed the first forays into the synthesis of simple chlorinated alkanes, laying the groundwork for a vast and diverse class of compounds.
Chloroform (Trichloromethane)
Chloroform (CHCl₃) was independently synthesized by several chemists in the early 1830s. Samuel Guthrie, an American physician, is credited with its discovery in 1831 while attempting to produce a cheaper version of "chloric ether."[1] He generated chloroform through the reaction of chlorinated lime with ethanol.[1] A common laboratory-scale synthesis is the haloform reaction , where a methyl ketone or a compound that can be oxidized to a methyl ketone reacts with a halogen in the presence of a base.[2][3][4]
Carbon Tetrachloride (Tetrachloromethane)
Henri Victor Regnault first synthesized carbon tetrachloride (CCl₄) in 1839 by the chlorination of chloroform.[5] A prevalent laboratory and industrial method for its production is the photochlorination of chloroform , where chloroform is treated with chlorine gas under ultraviolet (UV) light.[6][7]
The Era of Complex Chlorinated Alkanes: DDT and CFCs
The 20th century saw the development of more complex chlorinated alkanes with profound societal impacts.
Dichlorodiphenyltrichloroethane (DDT)
DDT was first synthesized in 1874 by Othmar Zeidler, but its insecticidal properties were not discovered until 1939 by Paul Hermann Müller.[8][9] This discovery was a watershed moment in the control of insect-borne diseases like malaria and typhus, earning Müller the Nobel Prize in Physiology or Medicine in 1948.[8] The synthesis of DDT involves the condensation reaction of chloral with chlorobenzene in the presence of a strong acid catalyst, typically sulfuric acid.[10][11]
Chlorofluorocarbons (CFCs)
Chlorofluorocarbons (CFCs) were first synthesized in the 1890s by the Belgian chemist Frédéric Swarts. Their commercial development in the 1930s by Thomas Midgley, Jr. at General Motors led to their widespread use as refrigerants, propellants, and solvents due to their low toxicity and flammability. A key synthetic route to CFCs is the Swarts reaction , which involves the exchange of chlorine atoms for fluorine atoms using a fluoride salt, often in the presence of an antimony catalyst.[12]
Chlorinated Paraffins: Industrial Workhorses
Chlorinated paraffins (CPs) are complex mixtures of polychlorinated n-alkanes produced on a large scale since the 1930s.[13] They are classified by their carbon chain length into short-chain (SCCPs, C10-C13), medium-chain (MCCPs, C14-C17), and long-chain (LCCPs, C>17) chlorinated paraffins.[11][14] Their primary applications are as plasticizers and flame retardants.[14] The industrial synthesis involves the direct chlorination of paraffin fractions with chlorine gas, often with UV light to promote the radical reaction.[11]
Data Presentation
Table 1: Physical and Chemical Properties of Selected Chlorinated Alkanes
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Water Solubility (mg/L) | log K_ow |
| Chloroform | CHCl₃ | 119.38 | -63.5 | 61.2 | 1.48 | 8000 | 1.97 |
| Carbon Tetrachloride | CCl₄ | 153.82 | -22.9 | 76.7 | 1.59 | 800 | 2.83 |
| DDT (p,p'-isomer) | C₁₄H₉Cl₅ | 354.49 | 108.5 | 260 | 1.55 | 0.001-0.005 | 6.91 |
| Dichlorodifluoromethane (CFC-12) | CCl₂F₂ | 120.91 | -157.7 | -29.8 | 1.486 (-30 °C) | 280 | 2.16 |
| Trichlorofluoromethane (CFC-11) | CCl₃F | 137.37 | -110.5 | 23.7 | 1.494 | 1100 | 2.53 |
| Chlorodifluoromethane (HCFC-22) | CHClF₂ | 86.47 | -157.3 | -40.8 | 1.194 (-9 °C) | 2770 | 1.08 |
Table 2: Environmental Impact Data of Selected Chlorinated Alkanes
| Compound | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP)¹ | Global Warming Potential (GWP) (100-year) | Half-life in Water (days) | Half-life in Soil (days) |
| Chloroform | 0.3 - 0.5 | 0.02 | 140 | <2 | ~100-180[15] |
| Carbon Tetrachloride | 26 - 50[16][17] | 1.2[18] | 1400 | Stable to hydrolysis[1] | - |
| DDT | - | 0 | - | 150 years (aquatic environment)[8][19] | 730 - 5475[20][21] |
| Dichlorodifluoromethane (CFC-12) | 85 - 102[13][22] | 1.0 | 10,300[22] | - | - |
| Trichlorofluoromethane (CFC-11) | 49 - 52[13] | 1.0 | 5,160[22] | - | - |
| Chlorodifluoromethane (HCFC-22) | 11.9[22] | 0.024 - 0.055 | 1,780[22] | - | - |
¹ODP is relative to CFC-11 (ODP = 1.0)[23]
Experimental Protocols
Synthesis of Chloroform via the Haloform Reaction[2][19]
Principle: The haloform reaction of acetone with sodium hypochlorite yields chloroform and sodium acetate.
Materials:
-
Acetone (reagent grade)
-
Sodium hypochlorite solution (12%, industrial bleach)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a large reaction vessel, place 1000 mL of filtered 12% sodium hypochlorite solution.
-
Cool the solution in an ice bath.
-
Slowly add 36.15 g of acetone to the cooled bleach solution with constant stirring. The reaction is exothermic, and the temperature should be maintained below 30°C.
-
After the addition is complete, continue to stir the mixture in the ice bath for 1-2 hours.
-
Allow the mixture to stand, and the denser chloroform layer will separate at the bottom.
-
Carefully separate the lower chloroform layer using a separatory funnel.
-
Wash the crude chloroform with water, followed by a dilute sodium bicarbonate solution, and then water again.
-
Dry the chloroform over anhydrous magnesium sulfate.
-
Purify the chloroform by distillation, collecting the fraction boiling at 61-62°C.
Synthesis of Carbon Tetrachloride by Photochlorination of Chloroform[6][7]
Principle: Chloroform is chlorinated to carbon tetrachloride in the presence of UV light.
Materials:
-
Chloroform (purified)
-
Chlorine gas
-
UV lamp (e.g., mercury vapor lamp)
Procedure:
-
Set up a reaction vessel equipped with a gas inlet tube, a reflux condenser, and a UV lamp.
-
Place purified chloroform in the reaction vessel.
-
Initiate the reaction by turning on the UV lamp and bubbling chlorine gas through the chloroform.
-
The reaction is typically carried out at the reflux temperature of the mixture.
-
Monitor the reaction progress by gas chromatography to determine the conversion of chloroform to carbon tetrachloride.
-
Once the desired conversion is achieved, stop the flow of chlorine gas and turn off the UV lamp.
-
Wash the reaction mixture with a dilute sodium hydroxide solution to remove any remaining chlorine and HCl, followed by washing with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Fractionally distill the product to separate carbon tetrachloride (b.p. 76.7°C) from any unreacted chloroform.
Synthesis of DDT[10][25]
Principle: The electrophilic aromatic substitution reaction between chloral and chlorobenzene, catalyzed by sulfuric acid, produces DDT.
Materials:
-
Chloral hydrate
-
Chlorobenzene
-
Concentrated sulfuric acid (98%)
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, place chloral hydrate.
-
Slowly add concentrated sulfuric acid while maintaining the temperature between 0-20°C.
-
Gradually add chlorobenzene to the mixture, keeping the temperature below 20-25°C.
-
Stir the mixture for 3-6 hours. DDT will precipitate as a solid.
-
Quench the reaction by pouring the mixture into ice water.
-
Filter the solid DDT and wash it thoroughly with water to remove any residual acid.
-
The crude DDT can be purified by recrystallization from a suitable solvent, such as ethanol.
Mandatory Visualization
Caption: Timeline of key discoveries in chlorinated alkane history.
Caption: Simplified synthesis pathways for key chlorinated alkanes.
Caption: Catalytic cycle of ozone depletion initiated by CFCs.
References
- 1. Page loading... [guidechem.com]
- 2. Lu Le Laboratory: Synthesis of Chloroform from Acetone and Bleach - Haloform Reaction - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. CA3028445A1 - Photochlorination of chloroform to carbon tetrachloride - Google Patents [patents.google.com]
- 7. CN109415281B - Chloroform photochlorination to carbon tetrachloride - Google Patents [patents.google.com]
- 8. DDT - Wikipedia [en.wikipedia.org]
- 9. DDT (PIM 127) [inchem.org]
- 10. Give the preparation and uses of DDT class 12 chemistry CBSE [vedantu.com]
- 11. brainly.in [brainly.in]
- 12. quora.com [quora.com]
- 13. Ozone-depleting chemicals stay in atmosphere for short time than previously estimated [techexplorist.com]
- 14. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
- 15. gov.uk [gov.uk]
- 16. Sustainability and Carbon Tetrachloride: Future Trends [eureka.patsnap.com]
- 17. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 18. Chloroform - Lab preparation, Properties, Uses and Question/Answer [chemicalnote.com]
- 19. npic.orst.edu [npic.orst.edu]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. Biodegradation of DDT by Stenotrophomonas sp. DDT-1: Characterization and genome functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AMT - Measurements of CFC-11, CFC-12, and HCFC-22 total columns in the atmosphere at the St. Petersburg site in 2009â2019 [amt.copernicus.org]
- 23. skillcatapp.com [skillcatapp.com]
Methodological & Application
Application Notes and Protocols: Dehydrohalogenation of 2,3-dichlorohexane to Form Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dehydrohalogenation of vicinal dihalides, such as 2,3-dichlorohexane, is a classic and effective method for the synthesis of alkynes.[1][2] This reaction proceeds through a double elimination mechanism, typically facilitated by a strong base.[1][3] The choice of reaction conditions, particularly the base and solvent, is crucial as it significantly influences the reaction rate, yield, and the isomeric distribution of the resulting alkynes (2-hexyne and 3-hexyne). These application notes provide detailed protocols and data for performing and optimizing this transformation.
Reaction Mechanism
The dehydrohalogenation of this compound to form hexynes is a two-step process, with each step being an E2 (elimination, bimolecular) reaction.[1][3]
-
First Elimination: A strong base abstracts a proton from a carbon atom adjacent to one of the chlorine atoms. Simultaneously, the chloride ion from the neighboring carbon departs, leading to the formation of a vinylic chloride intermediate (e.g., 3-chloro-2-hexene or 2-chloro-3-hexene).[1]
-
Second Elimination: A second molecule of the strong base abstracts a proton from the vinylic chloride, and the remaining chloride ion is eliminated, forming the alkyne triple bond.[1][4] This step is generally slower and requires more forcing conditions due to the lower reactivity of the vinylic halide.[4]
The reaction requires a strong base because the protons on the carbons bearing the halogens are not particularly acidic.[3][5] Common bases used include sodium amide (NaNH₂), potassium hydroxide (KOH) in ethanol, and potassium tert-butoxide (KOtBu).[2][5]
Caption: General reaction scheme for the dehydrohalogenation of this compound.
Experimental Protocols
Materials
-
This compound (reactant)
-
Sodium amide (NaNH₂) in mineral oil or as a solid
-
Anhydrous liquid ammonia (solvent for NaNH₂)
-
Potassium hydroxide (KOH)
-
Ethanol (solvent for KOH)
-
Potassium tert-butoxide (KOtBu)
-
Tert-butanol or Dimethyl sulfoxide (DMSO) (solvents for KOtBu)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Protocol 1: Dehydrohalogenation using Sodium Amide in Liquid Ammonia
This is a highly effective method, particularly for the formation of terminal alkynes, though it can be adapted for internal alkynes.[6]
Caption: Experimental workflow for dehydrohalogenation using sodium amide.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry-ice condenser, condense approximately 250 mL of anhydrous liquid ammonia.
-
Base Addition: Carefully add 0.22 mol of sodium amide to the liquid ammonia with efficient stirring.
-
Substrate Addition: Slowly add a solution of 0.1 mol of this compound in 50 mL of anhydrous diethyl ether to the reaction mixture over 30 minutes.
-
Reaction: Allow the mixture to stir for 2-4 hours. The progress can be monitored by taking small aliquots, quenching them, and analyzing by GC-MS.
-
Quenching and Work-up: After the reaction is complete, cautiously add solid ammonium chloride to quench any unreacted sodium amide. Allow the liquid ammonia to evaporate overnight in a fume hood. To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation.
Protocol 2: Dehydrohalogenation using Potassium Hydroxide in Ethanol
This method uses a less powerful base and typically requires higher temperatures.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.3 mol of potassium hydroxide in 150 mL of ethanol.
-
Substrate Addition: Add 0.1 mol of this compound to the ethanolic KOH solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into 300 mL of cold water. Extract the product with diethyl ether (3 x 75 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by distillation.
Data Presentation
The regioselectivity of the elimination (i.e., the ratio of 2-hexyne to 3-hexyne) is influenced by the base and reaction conditions. Generally, bulkier bases tend to favor the formation of the less sterically hindered alkyne.
| Base/Solvent System | Temperature (°C) | Typical Total Yield (%) | Approximate Ratio (2-Hexyne : 3-Hexyne) |
| NaNH₂ / liq. NH₃ | -33 | > 80 | Varies, often favors the thermodynamically more stable internal alkyne |
| KOH / Ethanol | 78 (Reflux) | 50 - 70 | Tends to favor the more substituted (internal) alkyne |
| KOtBu / t-Butanol | 83 (Reflux) | 60 - 80 | May show a slight preference for the less sterically hindered product |
| KOtBu / DMSO | 25 - 50 | > 75 | Can vary, but often provides good yields at lower temperatures |
Note: These are representative values and can vary based on specific reaction parameters.
Product Analysis and Characterization
The products, 2-hexyne and 3-hexyne, can be identified and quantified using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the isomeric products and any remaining starting material or intermediates.
-
¹H NMR Spectroscopy:
-
2-Hexyne: Will show characteristic signals for the methyl and ethyl groups adjacent to the triple bond, as well as the propyl group.
-
3-Hexyne: Being a symmetrical alkyne, it will exhibit a simpler spectrum with a signal for the two equivalent ethyl groups.
-
-
¹³C NMR Spectroscopy: The chemical shifts of the sp-hybridized carbons of the triple bond will be distinct for each isomer.
Logical Relationships and Optimization
The successful synthesis of the desired hexyne isomer in high yield depends on the interplay of several factors.
Caption: Key factors influencing the dehydrohalogenation of this compound.
-
Stronger bases (like NaNH₂) are more effective for the second, more difficult elimination step.[1][2]
-
Sterically bulky bases (like KOtBu) can influence the regioselectivity of the proton abstraction, potentially favoring the formation of one isomer over the other.
-
Higher temperatures generally increase the reaction rate but may also lead to side reactions or isomerization of the alkyne product.[6]
-
Solvent choice can affect the solubility of the reagents and the transition state energies of the elimination reactions.
References
- 1. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 2. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dehydrohalogenation- Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev’s Rule, Practice Problems and Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,3-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorohexane is a halogenated aliphatic hydrocarbon with two chlorine atoms on adjacent carbons, making it a versatile substrate for a variety of nucleophilic substitution reactions.[1][2][3] The presence of two chiral centers and two reactive sites allows for the synthesis of a diverse range of functionalized hexane derivatives, which can serve as key intermediates in the development of pharmaceuticals and other complex organic molecules.[1] Understanding the factors that govern the reaction pathways—primarily SN1 and SN2 mechanisms—is critical for controlling product distribution and stereochemistry. These notes provide a detailed overview of the theoretical and practical aspects of performing nucleophilic substitution reactions on this compound.
Theoretical Background: SN1 vs. SN2 Mechanisms
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a chloride ion) by a nucleophile.[4][5] The reaction pathway for this compound, a secondary dihalide, is highly dependent on the reaction conditions.
-
SN2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5][6] This "backside attack" results in an inversion of stereochemistry at the reaction center.[7][8][9][10] For secondary halides like this compound, SN2 reactions are favored by strong, non-bulky nucleophiles and polar aprotic solvents.[5][11][12]
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step process. First, the leaving group departs to form a planar carbocation intermediate.[6][13] In the second step, the nucleophile attacks the carbocation. Because the nucleophile can attack from either face of the planar carbocation, SN1 reactions typically lead to a racemic mixture of products (both inversion and retention of configuration).[9][13][14] These reactions are favored by polar protic solvents, which stabilize the carbocation intermediate, and are more likely with weak nucleophiles.[11][12][13]
Stereochemistry of this compound
This compound has two chiral centers, meaning it can exist as different stereoisomers (e.g., (2R,3R), (2S,3S), (2R,3S), and (2S,3R)). The stereochemical outcome of a substitution reaction will depend on the mechanism. An SN2 reaction will invert the configuration at the carbon that is attacked, while an SN1 reaction will lead to racemization at that center.
Competition with Elimination Reactions
Elimination reactions (E1 and E2) are common side reactions that compete with nucleophilic substitution.[1][15] In elimination, a proton is removed from a carbon adjacent to the leaving group, forming an alkene.[16] Elimination is favored by the use of strong, bulky bases (e.g., potassium tert-butoxide) and higher temperatures.[15][17]
Factors Influencing Reaction Outcomes
The outcome of reacting this compound with a nucleophile is a delicate balance of several factors. The table below summarizes the key variables and their influence on the probable reaction mechanism.
| Factor | Favors SN2 Mechanism | Favors SN1 Mechanism | Favors E2/E1 Elimination |
| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary | Tertiary > Secondary > Primary |
| Nucleophile | Strong, high concentration (e.g., I⁻, CN⁻, N₃⁻, RS⁻)[11][17][18] | Weak, low concentration (e.g., H₂O, ROH)[11][17] | Strong, bulky base (e.g., t-BuO⁻, DBU) |
| Solvent | Polar Aprotic (e.g., Acetone, DMSO, DMF)[5][13] | Polar Protic (e.g., Water, Ethanol, Methanol)[12][13] | Less polar solvents can favor E2 |
| Leaving Group | Good leaving group (I⁻ > Br⁻ > Cl⁻)[5] | Excellent leaving group (I⁻ > Br⁻ > Cl⁻)[5] | Good leaving group required |
| Temperature | Lower temperatures | Lower temperatures | Higher temperatures |
Visualizing Reaction Mechanisms and Workflows
Experimental Protocols
The following are generalized protocols that can be adapted for specific nucleophiles and reaction scales.
Protocol 1: SN2 Reaction with Sodium Azide
This protocol aims to synthesize 2,3-diazidohexane via an SN2 mechanism, which favors strong nucleophiles in polar aprotic solvents.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium azide (2.2-2.5 eq) to the solution. Caution: Sodium azide is highly toxic.
-
Reaction Conditions: Heat the mixture to 50-70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: SN1 Solvolysis Reaction in Ethanol
This protocol describes a solvolysis reaction where the solvent (ethanol) also acts as the weak nucleophile, favoring an SN1 pathway.
Materials:
-
This compound
-
Ethanol (absolute)
-
Silver nitrate (AgNO₃), ethanolic solution (optional, for monitoring)
-
Sodium bicarbonate (NaHCO₃)
-
Pentane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: Gently heat the solution to reflux. The reaction is typically slow.
-
Monitoring: The progress can be monitored by observing the formation of a silver chloride (AgCl) precipitate upon adding a small aliquot of the reaction mixture to an ethanolic solution of AgNO₃. The rate of precipitation indicates the rate of C-Cl bond cleavage.[19][20]
-
Work-up:
-
After the reaction is complete (as indicated by monitoring), cool the mixture.
-
Neutralize the generated HCl by slowly adding solid NaHCO₃ until effervescence ceases.
-
Remove the ethanol under reduced pressure.
-
-
Extraction and Drying: Partition the residue between pentane and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. The resulting mixture of ethoxy-substituted hexanes can be purified by fractional distillation.
Product Analysis and Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating the product mixture (mono- vs. di-substituted, elimination products) and confirming molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the products and determining stereochemical outcomes by analyzing coupling constants and chemical shifts.
-
Infrared (IR) Spectroscopy: Useful for confirming the incorporation of new functional groups (e.g., azide N≡N stretch, alcohol O-H stretch).
-
Polarimetry: Can be used to measure the optical rotation of the product mixture to determine if there has been a net inversion (SN2) or racemization (SN1) of chiral centers.
References
- 1. Buy this compound | 54305-87-2 [smolecule.com]
- 2. This compound CAS#: 54305-87-2 [m.chemicalbook.com]
- 3. This compound | C6H12Cl2 | CID 521494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Account Suspended [gacariyalur.ac.in]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CH 391: UNIT 3: STEREOCHEMISTRY [research.cm.utexas.edu]
- 9. Stereochemistry in Substitutions [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. youtube.com [youtube.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Ch 8: Nucleophiles [chem.ucalgary.ca]
- 19. m.youtube.com [m.youtube.com]
- 20. savemyexams.com [savemyexams.com]
Application Notes and Protocols: 2,3-Dichlorohexane in Pharmaceutical Synthesis
A comprehensive review of available scientific literature and patent databases reveals a significant lack of specific, documented applications of 2,3-dichlorohexane as a starting material, intermediate, or reagent in the synthesis of named pharmaceutical drugs. While this compound is commercially available and recognized as a chlorinated hydrocarbon, its role in the complex synthetic pathways of active pharmaceutical ingredients (APIs) does not appear to be established in publicly accessible scientific resources.
General chemical principles suggest that a vicinal dichloride like this compound could theoretically undergo various chemical transformations relevant to organic synthesis, such as dehydrohalogenation to form alkenes or alkynes, or nucleophilic substitution reactions. These types of reactions are fundamental in the construction of the carbon skeletons of many pharmaceutical molecules. However, the translation of this theoretical potential into practical, scaled-up pharmaceutical manufacturing processes is not evident in the current body of scientific literature.
For researchers, scientists, and drug development professionals exploring novel synthetic routes, this lack of established use presents both a challenge and an opportunity. The challenge lies in the absence of prior art and established protocols, which necessitates foundational research and development to explore its reactivity and potential incorporation into synthetic strategies. The opportunity lies in the potential for discovering novel and efficient synthetic pathways that have not been previously explored.
Given the absence of specific data, the following sections provide a generalized framework and hypothetical considerations for researchers interested in exploring the use of this compound in pharmaceutical synthesis.
Hypothetical Applications and Synthetic Considerations
The reactivity of this compound is centered around the two chlorine atoms on adjacent carbons. Potential reactions that could be explored in a pharmaceutical synthesis context include:
-
Elimination Reactions: Treatment with a strong base could induce a double dehydrohalogenation to form a hex-2-yne. This alkyne functionality is a versatile building block for the introduction of various functional groups or for use in cycloaddition reactions to form heterocyclic structures, which are common motifs in pharmaceuticals.
-
Nucleophilic Substitution: Sequential or double substitution with various nucleophiles (e.g., amines, thiols, alcohols) could lead to the formation of 1,2-difunctionalized hexanes. These products could serve as chiral synthons or be further elaborated into more complex molecules. The stereochemistry of this compound (as cis/trans or R/S isomers) would be a critical factor in the stereochemical outcome of such reactions.
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂Cl₂ |
| Molecular Weight | 155.07 g/mol |
| Boiling Point | 172-174 °C |
| Density | 1.07 g/cm³ |
| Solubility | Insoluble in water, soluble in organic solvents |
| Appearance | Colorless liquid |
Experimental Protocols: A Generalized Approach
For researchers wishing to investigate the utility of this compound, a systematic approach to experimental design is crucial. The following represents a generalized protocol for a hypothetical reaction, which would need to be adapted and optimized for any specific transformation.
Objective: To explore the feasibility of a double nucleophilic substitution on this compound with a model amine nucleophile.
Materials:
-
This compound (isomeric mixture or a specific stereoisomer)
-
Amine nucleophile (e.g., benzylamine)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, dimethylformamide)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the amine nucleophile (2.2 equivalents) and the base (2.5 equivalents).
-
Add the chosen solvent and stir the mixture to ensure dissolution/suspension.
-
Slowly add this compound (1.0 equivalent) to the reaction mixture at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., thin-layer chromatography, gas chromatography).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to isolate the desired product.
-
Characterize the purified product using spectroscopic methods (e.g., NMR, MS, IR) to confirm its structure and purity.
Logical Workflow for Investigating this compound in Pharmaceutical Synthesis
The following diagram illustrates a logical workflow for a research program aimed at evaluating the potential of this compound in pharmaceutical synthesis.
Caption: A logical workflow for the research and development process of utilizing this compound.
Application Notes and Protocols for 2,3-Dichlorohexane in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
While direct, large-scale applications of 2,3-dichlorohexane in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, its chemical structure as a dichlorinated alkane offers significant potential as a versatile building block for the creation of novel active ingredients. The presence of two chlorine atoms on adjacent carbons allows for a variety of chemical transformations, making it a candidate for synthetic exploration in agrochemical research.
These application notes provide an overview of potential synthetic routes and hypothetical protocols for utilizing this compound in the development of new herbicidal, fungicidal, and insecticidal compounds.
Chemical and Physical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂Cl₂ |
| Molecular Weight | 155.07 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 158-160 °C |
| Density | 1.08 g/cm³ |
| Solubility | Insoluble in water, soluble in organic solvents |
| CAS Number | 54305-87-2 |
Potential Applications in Agrochemical Synthesis
The reactivity of this compound can be leveraged to synthesize a range of precursors for agrochemicals. The two primary modes of reaction are elimination (dehydrochlorination) and nucleophilic substitution.
Synthesis of Herbicide Precursors via Dehydrochlorination
Dehydrochlorination of this compound can yield a mixture of isomeric hexadienes. These unsaturated hydrocarbons can serve as valuable intermediates in the synthesis of cyclic structures common in herbicides, for example, through Diels-Alder reactions. The regioselectivity of the elimination reaction can be influenced by the choice of base and reaction conditions.
Application Notes and Protocols for the Chlorination of Hexane to 2,3-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Direct free-radical chlorination of hexane is a non-selective process that yields a complex mixture of mono- and polychlorinated isomers, making the isolation of a specific product such as 2,3-dichlorohexane challenging. This document outlines a more selective, two-step synthetic protocol for the preparation of this compound. The proposed pathway involves an initial highly selective monochlorination of hexane to produce 2-chlorohexane, followed by a subsequent dehydrochlorination to 2-hexene and a final chlorination step to yield the target compound. This method offers improved control over the final product distribution. Detailed experimental procedures, data on reaction parameters, and analytical methods for characterization are provided.
Introduction
This compound is a halogenated hydrocarbon that can serve as a building block in organic synthesis. The direct chlorination of hexane using traditional free-radical methods, such as exposure to chlorine gas under UV light, is notoriously unselective.[1] This lack of selectivity arises from the comparable reactivity of the various C-H bonds in the hexane molecule, leading to a statistical distribution of chlorinated products.[2] The relative rates of chlorination at primary, secondary, and tertiary C-H bonds are approximately 1:3.8:5, respectively.[1] Consequently, a direct approach to this compound from hexane results in a complex mixture of isomers that are difficult to separate.
To overcome this challenge, a two-step synthetic strategy is proposed. This approach focuses on first achieving a selective monochlorination of hexane to favor the formation of 2-chlorohexane. Recent advancements have demonstrated that the use of specific catalytic systems, such as metal-organic layers (MOLs), can direct the chlorination to the C-2 position with high selectivity.[2][3] The resulting 2-chlorohexane can then be converted to this compound through a dehydrochlorination-chlorination sequence.
Signaling Pathways and Logical Relationships
The synthetic strategy can be visualized as a three-step process, starting from the selective monochlorination of the alkane, followed by elimination to form an alkene, and finally, addition of chlorine to the double bond.
Caption: Synthetic pathway from n-hexane to this compound.
Experimental Protocols
Step 1: Selective Monochlorination of Hexane to 2-Chlorohexane
This protocol utilizes a photocatalytic method with a metal-organic layer (MOL) catalyst to achieve high selectivity for 2-chlorohexane.[2][3]
Materials:
-
n-Hexane
-
Hf-BTB-MOL-NHAc-Fe(III) catalyst (synthesis of this catalyst is beyond the scope of this protocol but can be found in the cited literature)
-
Iron(III) chloride (FeCl₃)
-
Acetonitrile (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Photoreactor with a suitable light source (e.g., 365 nm LED)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a clean, dry reaction vessel, suspend the Hf-BTB-MOL-NHAc-Fe(III) catalyst in anhydrous acetonitrile.
-
Add iron(III) chloride (FeCl₃) to the suspension.
-
Add n-hexane to the reaction mixture.
-
Seal the vessel and purge with an inert gas for 15-20 minutes to remove oxygen.
-
Place the reaction vessel in the photoreactor and commence stirring.
-
Irradiate the mixture with a 365 nm LED light source at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of hexane and the selectivity for 2-chlorohexane.
-
Upon completion of the reaction (typically after 8 hours), stop the irradiation and stirring.
-
Filter the reaction mixture to recover the catalyst.
-
The filtrate, containing the chlorinated hexanes, can be purified by fractional distillation.
Step 2: Dehydrochlorination of 2-Chlorohexane to 2-Hexene
This procedure involves the base-promoted elimination of HCl from 2-chlorohexane.
Materials:
-
2-Chlorohexane (from Step 1)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Standard laboratory glassware for reflux
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol with gentle heating.
-
Add 2-chlorohexane to the ethanolic KOH solution.
-
Heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction by GC to follow the disappearance of 2-chlorohexane.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
The organic layer (containing 2-hexene) will separate. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The crude 2-hexene can be purified by distillation.
Step 3: Chlorination of 2-Hexene to this compound
This protocol describes the addition of chlorine across the double bond of 2-hexene.
Materials:
-
2-Hexene (from Step 2)
-
Chlorine gas (Cl₂) or a suitable chlorine source (e.g., sulfuryl chloride, SO₂Cl₂)
-
Inert solvent (e.g., dichloromethane, DCM)
-
Standard laboratory glassware
-
Gas dispersion tube (if using Cl₂ gas)
Procedure:
-
Dissolve 2-hexene in an inert solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
If using chlorine gas, bubble it through the solution via a gas dispersion tube. If using a liquid chlorinating agent like sulfuryl chloride, add it dropwise to the cooled solution.
-
Maintain the reaction at a low temperature and monitor its progress by GC.
-
Once the reaction is complete, quench any excess chlorinating agent (e.g., with a solution of sodium thiosulfate if Cl₂ was used).
-
Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous calcium chloride.
-
The solvent can be removed by rotary evaporation, and the resulting crude this compound can be purified by fractional distillation.
Data Presentation
The following table summarizes the key parameters and expected outcomes for each step of the synthesis.
| Parameter | Step 1: Selective Monochlorination | Step 2: Dehydrochlorination | Step 3: Chlorination |
| Reactants | n-Hexane, Hf-BTB-MOL-NHAc-Fe(III), FeCl₃ | 2-Chlorohexane, KOH, Ethanol | 2-Hexene, Cl₂ (or SO₂Cl₂) |
| Solvent | Acetonitrile | Ethanol | Dichloromethane |
| Temperature | Room Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | ~8 hours | Several hours | Variable |
| Key Product | 2-Chlorohexane | 2-Hexene | This compound |
| Selectivity/Yield | ~85% selectivity for 2-chlorohexane[2][3] | High yield expected | High yield expected |
| Purification Method | Fractional Distillation | Distillation | Fractional Distillation |
Product Analysis and Characterization
The products at each stage should be characterized to confirm their identity and purity.
Gas Chromatography (GC): GC is an essential tool for monitoring the progress of each reaction and for determining the isomeric distribution of the products.
-
Column: A capillary column suitable for separating nonpolar to moderately polar compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is recommended.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature to ensure separation of all isomers.
-
Detector: A flame ionization detector (FID) is suitable for this analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product, this compound. The chemical shifts and coupling constants will be characteristic of the vicinal dichloride structure.
Mass Spectrometry (MS): GC-MS can be used to identify the different isomers based on their mass spectra and fragmentation patterns.
Purification of this compound
The final product, this compound, will likely be a mixture of diastereomers (if chiral centers are formed) and may contain small amounts of other dichlorohexane isomers. Fractional distillation is the primary method for purification.[4] Due to the potentially close boiling points of the isomers, a distillation column with a high number of theoretical plates is recommended for effective separation.
Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Stereoselective Synthesis of 2,3-Dichlorohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and modern methods for the stereoselective synthesis of specific 2,3-dichlorohexane isomers. The controlled formation of vicinal dichlorides is a significant challenge in organic synthesis, with direct applications in the preparation of halogenated natural products and as intermediates for further functionalization. The protocols below focus on the dichlorination of (E)- and (Z)-2-hexene to yield the four possible stereoisomers of this compound: the enantiomeric pair (2R,3R) and (2S,3S), and the meso compounds (2R,3S) and (2S,3R).
There are two primary stereochemical pathways for the addition of chlorine to an alkene: anti-addition and syn-addition. The choice of starting alkene geometry ((E) or (Z)) and the reaction mechanism dictates which stereoisomer is formed.
-
Anti-addition to (E)-2-hexene yields the threo enantiomers, (2R,3S)- and (2S,3R)-2,3-dichlorohexane (a meso compound).
-
Anti-addition to (Z)-2-hexene yields the erythro enantiomers, (2R,3R)- and (2S,3S)-2,3-dichlorohexane.
-
Syn-addition to (E)-2-hexene yields the erythro enantiomers, (2R,3R)- and (2S,3S)-2,3-dichlorohexane.
-
Syn-addition to (Z)-2-hexene yields the threo enantiomers, (2R,3S)- and (2S,3R)-2,3-dichlorohexane (a meso compound).
Recent advances in catalysis have provided methods to control both the diastereoselectivity (syn vs. anti) and the enantioselectivity of these transformations.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the quantitative data for different stereoselective dichlorination methods applicable to the synthesis of this compound isomers.
| Method | Starting Material | Product Stereoisomer(s) | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Reference |
| Classic Electrophilic Addition | (E)-2-Hexene | (2R,3S)- & (2S,3R)-2,3-dichlorohexane (meso) | Cl₂ | High | >99:1 (anti:syn) | Racemic | General |
| Classic Electrophilic Addition | (Z)-2-Hexene | (2R,3R)- & (2S,3S)-2,3-dichlorohexane (enantiomers) | Cl₂ | High | >99:1 (anti:syn) | Racemic | General |
| Catalytic syn-Dichlorination | (E)-2-Hexene | (2R,3R)- & (2S,3S)-2,3-dichlorohexane (enantiomers) | PhSeSePh (5 mol%), BnEt₃NCl, N-fluoropyridinium salt | ~60-70 | >99:1 (syn:anti) | Racemic | [1][2] |
| Catalytic syn-Dichlorination | (Z)-2-Hexene | (2R,3S)- & (2S,3R)-2,3-dichlorohexane (meso) | PhSeSePh (5 mol%), BnEt₃NCl, N-fluoropyridinium salt | ~60-70 | >99:1 (syn:anti) | Achiral | [1][2] |
| Organocatalytic anti-Dichlorination | (E)-Stilbene (representative) | (R,R)-1,2-dichloro-1,2-diphenylethane | Unsymmetrical Cinchona Alkaloid Derivative | 95 | >20:1 (trans:cis) | 94:6 | [3] |
Note: Data for the selenium-catalyzed and organocatalytic methods are based on representative acyclic alkenes from the cited literature, as specific data for 2-hexene was not detailed in the search results. The principles and general outcomes are directly applicable.
Experimental Protocols
Protocol 1: Classic anti-Dichlorination of (Z)-2-Hexene
This protocol describes the direct addition of chlorine across the double bond of (Z)-2-hexene to produce the erythro enantiomers, (2R,3R)- and (2S,3S)-2,3-dichlorohexane, via a chloronium ion intermediate.
Materials:
-
(Z)-2-Hexene
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Chlorine (Cl₂) gas or a solution of Cl₂ in CCl₄
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask with a gas inlet tube and magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve (Z)-2-hexene (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly bubble chlorine gas through the solution or add a solution of chlorine in carbon tetrachloride dropwise with vigorous stirring. The disappearance of the yellow-green color of chlorine indicates its consumption.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, quench by washing the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess HCl and Cl₂.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product, a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dichlorohexane, can be purified by distillation or column chromatography.
Protocol 2: Catalytic syn-Dichlorination of (E)-2-Hexene
This protocol is adapted from the method developed by Denmark et al. for the catalytic, stereospecific syn-dichlorination of alkenes, which overturns the intrinsic anti-diastereospecificity of classical methods.[1][2] This procedure yields the erythro enantiomers from (E)-2-hexene.
Materials:
-
(E)-2-Hexene (1.0 equiv)
-
Diphenyl diselenide (PhSeSePh, 5 mol%)
-
Benzyltriethylammonium chloride (BnEt₃NCl, 3.0 equiv)
-
N-Fluoropyridinium tetrafluoroborate (1.3 equiv)
-
2,6-Lutidine N-oxide (0.3 equiv)
-
Acetonitrile (MeCN, anhydrous)
-
Oven-dried Schlenk flask with a magnetic stirrer bar
Procedure:
-
In a glovebox, charge an oven-dried, 10-mL Schlenk flask equipped with a magnetic stirrer bar sequentially with diphenyl diselenide (0.05 mmol, 5 mol%), benzyltriethylammonium chloride (3.03 mmol, 3.0 equiv), and N-fluoropyridinium tetrafluoroborate (1.30 mmol, 1.3 equiv).
-
Seal the flask with a rubber septum, remove it from the glovebox, and place it under an argon atmosphere.
-
Add anhydrous acetonitrile via syringe, followed by 2,6-lutidine N-oxide (0.3 mmol, 0.3 equiv) and then (E)-2-hexene (1.0 mmol, 1.0 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove solid byproducts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product, a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dichlorohexane, by flash column chromatography.
Protocol 3: Organocatalytic Enantioselective anti-Dichlorination
This protocol is based on the work by Hennecke and others on the enantioselective dichlorination of unfunctionalized alkenes using cinchona alkaloid-based catalysts.[3] This method provides access to enantioenriched vicinal dichlorides. The protocol is described for a generic unfunctionalized alkene and can be adapted for 2-hexene.
Materials:
-
(Z)-2-Hexene (1.0 equiv)
-
Unsymmetrical (DHQD)₂PHAL-derived organocatalyst (e.g., 10 mol%)
-
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH, 1.2 equiv) as the electrophilic chlorine source
-
Triethylsilyl chloride (TES-Cl, 1.5 equiv) as the nucleophilic chloride source
-
Toluene or another suitable non-polar solvent, anhydrous
-
Inert atmosphere reaction vessel
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the organocatalyst (0.1 equiv) and DCDMH (1.2 equiv).
-
Add anhydrous toluene, and cool the mixture to the desired temperature (e.g., -40 °C).
-
Add the (Z)-2-hexene (1.0 equiv) to the mixture.
-
Finally, add triethylsilyl chloride (1.5 equiv) dropwise over a period of time.
-
Stir the reaction at this temperature until the starting alkene is fully consumed, as monitored by TLC or GC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration and removal of the solvent in vacuo, the enantioenriched product can be purified by flash chromatography. The enantiomeric ratio (e.r.) can be determined by chiral HPLC analysis.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Stereochemical outcomes of dichlorination based on alkene geometry and reaction mechanism.
Experimental Workflow
Caption: General experimental workflow for the synthesis and analysis of this compound isomers.
References
Application Note: GC-MS Analysis of 2,3-Dichlorohexane Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorohexane is a halogenated aliphatic hydrocarbon. As with other short-chain chlorinated alkanes, it may be encountered as an impurity, a synthetic intermediate, or a subject of environmental and toxicological studies. Accurate and sensitive quantification of this compound and its isomers is critical for process monitoring, quality control, and research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds such as this compound. This application note provides a detailed protocol for the analysis of this compound mixtures using GC-MS. The method is designed to be a robust starting point for researchers and may require further optimization and validation for specific matrices.
Experimental Protocols
This section details the necessary steps for sample preparation, GC-MS instrument setup, and analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting this compound from an aqueous matrix. For other matrices, appropriate extraction techniques such as headspace or solid-phase microextraction (SPME) may be considered.
Materials:
-
Sample containing this compound
-
Hexane or Dichloromethane (DCM), pesticide residue grade or equivalent
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel (appropriate volume)
-
Glass vials with PTFE-lined septa
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Transfer a known volume (e.g., 10 mL) of the aqueous sample into a separatory funnel.
-
Add 2 mL of saturated NaCl solution to the separatory funnel to increase the ionic strength of the aqueous phase and enhance the extraction efficiency.
-
Add 5 mL of hexane or DCM to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer (top for hexane, bottom for DCM) will contain the this compound.
-
Drain the organic layer into a clean glass vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters are a starting point and can be optimized for specific instrumentation and separation requirements.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer.
GC Conditions:
-
Column: A non-polar column is recommended for the analysis of halogenated hydrocarbons. A common choice is a DB-5ms or equivalent (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless (hold for 1 minute)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 2 minutes at 200 °C.
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-250 for full scan analysis.
-
Solvent Delay: 3 minutes.
-
Acquisition Mode: Full Scan for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
Data Presentation
Quantitative analysis of this compound should be performed in SIM mode for optimal sensitivity. The following table provides example data for such an analysis.
Table 1: Example Quantitative Data for GC-MS Analysis of this compound
| Parameter | Value |
| Analyte | This compound |
| Retention Time (min) | ~9.8 (on a DB-5ms column) |
| Quantifier Ion (m/z) | 91 |
| Qualifier Ion 1 (m/z) | 63 |
| Qualifier Ion 2 (m/z) | 119 |
| Calibration Range | 0.1 - 10 µg/mL |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Note: Retention times and ion abundances are illustrative and should be confirmed experimentally with a certified reference standard.
Visualization of Experimental Workflow and Data Relationships
The following diagrams illustrate the key processes in the GC-MS analysis of this compound.
Caption: A flowchart of the GC-MS experimental workflow.
Caption: Relationship between raw data and final results.
Expected Mass Spectrum and Fragmentation
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The molecular ion peak [M]⁺ at m/z 154 (for C₆H₁₂³⁵Cl₂) will be accompanied by [M+2]⁺ at m/z 156 and [M+4]⁺ at m/z 158 in an approximate ratio of 9:6:1.
Common fragmentation pathways for chlorinated alkanes involve the loss of HCl and cleavage of C-C bonds. Expected fragment ions for this compound include:
-
[M-Cl]⁺: m/z 119
-
[M-HCl]⁺: m/z 118
-
Loss of a butyl radical: m/z 91
-
Loss of an ethyl radical and Cl: m/z 63
The base peak is likely to be a smaller, stable carbocation. These predicted fragments should be used to build a SIM method for sensitive quantification.
Application Notes and Protocols: Safe Handling of 2,3-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety precautions for the handling and use of 2,3-dichlorohexane in a laboratory setting. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, the following information is compiled from data on structurally similar chlorinated hydrocarbons and general best practices for chemical safety. Researchers should always consult the most current safety data available and perform a thorough risk assessment before beginning any experimental work.
Physical and Chemical Properties
Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. The following table summarizes the known and estimated properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₆H₁₂Cl₂ | PubChem[1] |
| Molecular Weight | 155.07 g/mol | PubChem[1] |
| CAS Number | 54305-87-2 | PubChem[1] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | Not definitively available | |
| Melting Point | Not definitively available | |
| Density | Not definitively available | |
| Solubility | Likely soluble in organic solvents, low solubility in water | General knowledge of similar compounds |
Toxicological Data
| Parameter | Value | Species | Route | Source |
| LD50 (Oral) | Data not available | |||
| LD50 (Dermal) | Data not available | |||
| LC50 (Inhalation) | Data not available |
General Health Hazards of Chlorinated Hydrocarbons:
-
Acute: May cause irritation to the skin, eyes, and respiratory system. Inhalation of vapors can lead to dizziness, headache, and nausea.[2]
-
Chronic: Prolonged or repeated exposure may lead to more severe health effects. Some chlorinated hydrocarbons are considered potential carcinogens.[3]
Hazard Identification and GHS Classification
A specific GHS classification for this compound is not available. However, based on data for similar compounds like 1,6-dichlorohexane and 2-chlorohexane, it is prudent to assume the following potential hazards.[4][5]
Pictograms:
Signal Word: Warning
Potential Hazard Statements (H-Statements):
-
H315: Causes skin irritation. *[5] H319: Causes serious eye irritation. *[5] H335: May cause respiratory irritation. *[5] H411: Toxic to aquatic life with long lasting effects.
Potential Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. *[5] P273: Avoid release to the environment. * P280: Wear protective gloves/protective clothing/eye protection/face protection. *[3][5] P302+P352: IF ON SKIN: Wash with plenty of soap and water. *[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. *[5] P501: Dispose of contents/container to an approved waste disposal plant.
[5]### 4.0 Experimental Protocols
Handling and Storage Protocol
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. 2[3]. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A[6] face shield should be worn when there is a significant risk of splashing. [7] * Hand Protection: Chemical-resistant gloves (e.g., Viton®, nitrile rubber with appropriate thickness and breakthrough time) must be worn. Inspect gloves for any signs of degradation or puncture before use. [7] * Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. F[7]or larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or coveralls should be considered.
-
-
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. [4][5] * Store separately from incompatible materials such as strong oxidizing agents and strong bases. [4] * Containers should be stored in secondary containment to prevent spills.
-
Spill Response Protocol
-
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary. [8] * If the spill is large or involves a significant release of vapors, contact the institution's emergency response team.
-
Eliminate all ignition sources. 2[4]. Small Spills (manageable by trained personnel):
-
Don the appropriate PPE as outlined in section 4.1.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. [2][4] * Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal. [4] * Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste. 3[8]. Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. 2[5]. Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. 3[5]. Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. 4[5]. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
[2]#### 4.4 Disposal Protocol
-
All waste containing this compound must be disposed of as hazardous waste. 2[4][9]. Collect waste in a properly labeled, sealed, and chemical-resistant container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.
[4][9]### 5.0 Mandatory Visualizations
Emergency Spill Response Workflow
Caption: Workflow for responding to a chemical spill of this compound.
PPE Selection Logic
Caption: Logic for selecting appropriate PPE based on risk assessment.
References
- 1. This compound | C6H12Cl2 | CID 521494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Application Notes and Protocols for 2,3-Dichlorohexane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the properties and potential applications of 2,3-dichlorohexane as a non-polar solvent. While specific documented protocols for its use are limited in publicly available literature, this document outlines its physicochemical characteristics and provides generalized experimental protocols based on its properties and standard laboratory practices for similar halogenated alkanes.
Physicochemical Properties
This compound is a colorless liquid with a molecular formula of C₆H₁₂Cl₂.[1] Its non-polar nature, attributed to the alkyl chain and the relatively symmetrical distribution of the chloro groups, makes it a suitable solvent for non-polar compounds like resins, fats, and oils.[1] A summary of its key physicochemical properties, along with those of other dichlorohexane isomers for comparison, is presented in Table 1.
Table 1: Physicochemical Properties of Dichlorohexane Isomers [1][2][3][4][5]
| Property | This compound | 1,1-Dichlorohexane | 1,6-Dichlorohexane | 2,5-Dichlorohexane |
| CAS Number | 54305-87-2 | 62017-16-7 | 2163-00-0 | 13275-18-8 |
| Molecular Formula | C₆H₁₂Cl₂ | C₆H₁₂Cl₂ | C₆H₁₂Cl₂ | C₆H₁₂Cl₂ |
| Molecular Weight ( g/mol ) | 155.07 | 155.07 | 155.07 | 155.07 |
| Boiling Point (°C) | 175.06 (estimate) | 175.06 (estimate) | 204-205 | 176-178 |
| Melting Point (°C) | -48.02 (estimate) | -48.02 (estimate) | -13 | - |
| Density (g/cm³) | 1.0527 | 1.0240 | 1.068 | 1.03 |
| Water Solubility | Insoluble | Insoluble | Sparingly soluble | Insoluble |
| LogP (Octanol/Water Partition Coefficient) | 3.02 (estimate) | - | 2.8 | - |
Applications in Organic Synthesis
As an organic compound with two chlorine atoms, this compound can serve as a reactant and a non-polar solvent in various chemical transformations.[1] Its inertness under certain reaction conditions makes it a potential alternative to other non-polar solvents like hexane or toluene, especially when a higher boiling point is required.
Generalized Protocol for a Substitution Reaction
This protocol describes a hypothetical nucleophilic substitution reaction where this compound acts as the solvent.
Objective: To synthesize a target molecule via a substitution reaction in a non-polar medium.
Materials:
-
This compound (solvent)
-
Starting material (e.g., an alkyl halide)
-
Nucleophile (e.g., an alcohol or amine)
-
Non-nucleophilic base (if required)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add the starting material and the nucleophile to the flask.
-
Add a sufficient volume of this compound to dissolve the reactants.
-
If a base is required, add it to the reaction mixture.
-
Heat the mixture to the desired reaction temperature with stirring. The high boiling point of this compound allows for reactions to be conducted at elevated temperatures.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a suitable aqueous solution.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction to separate the organic and aqueous phases.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the this compound solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., flash chromatography or recrystallization).
Workflow for Organic Synthesis:
Application in Extraction of Non-Polar Compounds
Given its ability to dissolve fats and oils, this compound can be theoretically employed for the extraction of lipids and other non-polar natural products from biological matrices.[1] Halogenated solvents are known for their efficiency in lipid extraction.
Generalized Protocol for Lipid Extraction
This protocol outlines a general procedure for extracting lipids from a solid biological sample using this compound.
Objective: To extract total lipids from a biological sample for subsequent analysis.
Materials:
-
This compound
-
Methanol or isopropanol
-
Homogenizer or mortar and pestle
-
Centrifuge and centrifuge tubes
-
Glass funnel and filter paper
-
Rotary evaporator
-
Lyophilized biological sample (e.g., plant leaves, microbial cells)
Procedure:
-
Weigh a known amount of the lyophilized and ground biological sample into a centrifuge tube.
-
Add a mixture of this compound and a polar solvent like methanol or isopropanol (e.g., in a 2:1 or 3:2 v/v ratio) to the sample. The polar solvent helps to disrupt cell membranes.
-
Homogenize the mixture thoroughly for several minutes.
-
Centrifuge the mixture to pellet the solid debris.
-
Carefully decant the supernatant (the solvent extract) into a clean flask.
-
Repeat the extraction process (steps 2-5) on the pellet to ensure complete extraction of lipids.
-
Combine all the solvent extracts.
-
Wash the combined extract with a salt solution (e.g., 0.9% NaCl) to remove water-soluble impurities. This is done by adding the salt solution, vortexing, and allowing the phases to separate. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase containing the lipid extract.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the dried extract to remove the drying agent.
-
Evaporate the this compound using a rotary evaporator to obtain the total lipid extract.
-
The extracted lipids can then be redissolved in a suitable solvent for further analysis (e.g., by chromatography or mass spectrometry).
Workflow for Lipid Extraction:
Application in Chromatography
As a non-polar solvent, this compound could potentially be used as a component of the mobile phase in normal-phase chromatography, particularly for the separation of non-polar to moderately polar compounds. Its higher boiling point compared to hexane might be advantageous in certain applications where temperature control is crucial.
Generalized Protocol for Flash Column Chromatography
This protocol describes the use of a solvent system containing this compound for the purification of a chemical mixture.
Objective: To purify a target compound from a reaction mixture using flash column chromatography.
Materials:
-
Silica gel (for flash chromatography)
-
This compound
-
A more polar co-solvent (e.g., ethyl acetate, diethyl ether)
-
Glass chromatography column
-
Sand
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Develop a suitable mobile phase by testing different ratios of this compound and a more polar co-solvent using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.
-
Allow the silica to settle, and then add another layer of sand on top.
-
Equilibrate the column by running the mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Add the mobile phase to the column and apply gentle pressure using compressed air or nitrogen.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure target compound.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
-
Logical Relationship in Chromatography:
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, precautions for handling similar chlorinated alkanes like 1,2-dichloroethane and 1,6-dichlorohexane should be followed.[6][7][8][9][10]
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile gloves, potentially double-gloved for extended use).[8]
-
Use chemical safety goggles or a face shield.
-
Wear a lab coat and closed-toe shoes.
-
-
Handling:
-
Avoid inhalation of vapors.
-
Prevent contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Ground containers to prevent static discharge.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols are generalized and may require optimization for specific applications. It is the responsibility of the user to conduct a thorough risk assessment and adhere to all safety guidelines before handling this compound.
References
- 1. Buy this compound | 54305-87-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (threo) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound CAS#: 54305-87-2 [m.chemicalbook.com]
- 5. This compound | C6H12Cl2 | CID 521494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. rcilabscan.com [rcilabscan.com]
- 8. ors.od.nih.gov [ors.od.nih.gov]
- 9. wcu.edu [wcu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Dichlorohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 2,3-dichlorohexane from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: The synthesis of this compound, often through the chlorination of hexane, can result in a complex mixture of products. Common impurities include:
-
Regioisomers: Other dichlorohexane isomers such as 1,2-, 1,3-, 1,4-, 1,5-, 1,6-, 2,4-, 2,5-, and 3,4-dichlorohexane are frequent byproducts.[1]
-
Unreacted Starting Materials: Residual hexane may be present if the reaction has not gone to completion.
-
Monochlorinated Hexanes: Intermediates such as 1-chlorohexane, 2-chlorohexane, and 3-chlorohexane can also be found in the final mixture.
-
Over-chlorinated Products: Trichlorohexanes and other more highly chlorinated alkanes may form under aggressive reaction conditions.
-
Solvent Residues: Solvents used in the reaction or workup may remain.
Q2: My crude this compound sample is a complex mixture. Which purification method should I choose?
A2: The choice of purification method depends on the boiling points of the components and their polarities.
-
Fractional Distillation: This is the preferred method for separating compounds with different boiling points. It is particularly effective for removing unreacted hexane and monochlorinated hexanes, which have significantly lower boiling points than dichlorohexanes. Separating isomeric dichlorohexanes is more challenging due to their similar boiling points but can be achieved with an efficient fractionating column.
-
Column Chromatography: This technique separates compounds based on their polarity. While all dichlorohexane isomers are relatively non-polar, subtle differences in their polarity can be exploited for separation on a silica gel or alumina column. This method is often used to remove more polar impurities or to separate isomers that are difficult to resolve by distillation.
-
Preparative Gas Chromatography (pGC): For very difficult separations of volatile isomers, pGC can be a powerful tool, offering high resolution.[2][3][4][5][6] However, it is generally used for smaller sample quantities.
Q3: I am having trouble separating this compound from its isomers by fractional distillation. What can I do?
A3: Separating isomers with close boiling points is a common challenge. Here are some troubleshooting tips:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[7]
-
Optimize the Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can improve separation but will also increase the distillation time.
-
Control the Heating Rate: Slow and steady heating is crucial for establishing a proper temperature gradient in the column. Avoid overheating, which can lead to flooding of the column and poor separation.
-
Insulate the Column: Wrap the column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.
Q4: What is a good starting solvent system for purifying this compound by column chromatography?
A4: Since this compound is a non-polar compound, a non-polar eluent should be used. A good starting point is 100% hexane or petroleum ether.[8] The polarity can be gradually increased by adding small amounts of a slightly more polar solvent like diethyl ether or dichloromethane to elute the desired compound. It is highly recommended to first perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal conditions for separation before running the column.[9][10]
Q5: How can I remove residual acidic or basic impurities from my this compound sample?
A5: Liquid-liquid extraction is an effective method for removing acidic or basic impurities.
-
To remove acidic impurities: Wash the organic layer containing the this compound with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[11][12][13][14]
-
To remove basic impurities: Wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl). After the wash, perform a final wash with brine (saturated NaCl solution) to remove the bulk of the water from the organic layer before drying with an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Hexane | C₆H₁₄ | 86.18 | 69 |
| 1-Chlorohexane | C₆H₁₃Cl | 120.62 | 135 |
| 2-Chlorohexane | C₆H₁₃Cl | 120.62 | 122 |
| 1,2-Dichlorohexane | C₆H₁₂Cl₂ | 155.07 | ~168 |
| 1,6-Dichlorohexane | C₆H₁₂Cl₂ | 155.07 | 205[15] |
| This compound | C₆H₁₂Cl₂ | 155.07 | 192 |
| 2,5-Dichlorohexane | C₆H₁₂Cl₂ | 155.07 | 167[16] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol describes the purification of this compound from lower-boiling impurities like hexane and monochlorohexanes.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Charging: Charge the crude this compound mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Fraction Collection:
-
Observe the temperature at the distillation head. The first fraction will consist of the lowest boiling point components (e.g., hexane). Collect this fraction in a separate receiving flask until the temperature begins to rise significantly.
-
As the temperature stabilizes at the boiling point of the next component (e.g., monochlorohexanes), change the receiving flask to collect this intermediate fraction.
-
The temperature will rise again and stabilize near the boiling point of the dichlorohexane isomers. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (192 °C).
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine their purity.[17][18][19]
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of this compound using silica gel column chromatography.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various non-polar solvent systems (e.g., hexane, petroleum ether, and mixtures with small amounts of diethyl ether or dichloromethane). The ideal solvent system will show good separation between this compound and its impurities, with the target compound having an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., hexane).[1][20][21]
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
Monitor the elution of compounds by collecting small fractions and analyzing them by TLC.
-
-
Fraction Pooling and Concentration: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method for this compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Preparative gas chromatography and its applications. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparative gas chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromatography [chem.rochester.edu]
- 9. Khan Academy [khanacademy.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Hexane, 1,6-dichloro- [webbook.nist.gov]
- 16. Page loading... [guidechem.com]
- 17. agilent.com [agilent.com]
- 18. gcms.cz [gcms.cz]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. Chromatography [chem.rochester.edu]
optimizing reaction conditions for the dehydrohalogenation of 2,3-dichlorohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dehydrohalogenation of 2,3-dichlorohexane. Our aim is to offer practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of the dehydrohalogenation of this compound?
The dehydrohalogenation of this compound, a vicinal dihalide, can proceed via a single or double elimination, primarily following an E2 mechanism. The expected products are chloro-substituted hexenes, hexadienes, or hexynes, depending on the reaction conditions. The specific isomers formed are dictated by the base used and the stereochemistry of the starting material.
Q2: How does the choice of base affect the product distribution?
The choice of base is a critical factor in determining the regioselectivity of the dehydrohalogenation.
-
Non-bulky bases , such as sodium ethoxide (NaOEt), tend to favor the formation of the more substituted (Zaitsev) alkene.[1][2] In the case of this compound, this would favor the formation of 2-chloro-3-hexene or 3-chloro-2-hexene.
-
Bulky bases , like potassium tert-butoxide (t-BuOK), favor the formation of the less substituted (Hofmann) alkene due to steric hindrance.[3][4] This would lead to a higher yield of products like 2-chloro-1-hexene or 3-chloro-1-hexene.
Q3: What is the role of temperature in this reaction?
Higher temperatures generally favor elimination reactions (E2) over substitution reactions (SN2).[2] Increasing the reaction temperature will typically increase the rate of dehydrohalogenation and can also promote double elimination to form dienes or alkynes, especially with a strong base.
Q4: Can I synthesize hexynes from this compound?
Yes, a double dehydrohalogenation of this compound can yield hexynes. This typically requires a very strong base, such as sodium amide (NaNH2) in liquid ammonia, and often elevated temperatures to facilitate the elimination of the second halide from the intermediate vinylic halide.[5][6]
Q5: How does the stereochemistry of the this compound starting material influence the product?
The E2 mechanism requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group. This stereochemical requirement means that the diastereomer of this compound used (e.g., (2R,3R), (2S,3S), or meso) will influence the stereochemistry of the resulting alkene. For example, the dehalogenation of meso-2,3-dibromobutane yields cis-2-butene, while the chiral (S,S) or (R,R) isomers produce trans-2-butene.[7][8] A similar principle applies to this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive base (e.g., exposure to moisture).2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor quality starting material. | 1. Use freshly opened or properly stored anhydrous base.2. Increase the reaction temperature in increments.3. Monitor the reaction by TLC or GC and extend the reaction time.4. Purify the this compound before use. |
| Formation of substitution (SN2) products (e.g., ethers) | 1. The base used is also a strong nucleophile (e.g., sodium ethoxide).2. The reaction temperature is too low. | 1. Switch to a bulkier, less nucleophilic base like potassium tert-butoxide.2. Increase the reaction temperature to favor elimination. |
| Incorrect alkene isomer is the major product | 1. The choice of base is not optimal for the desired regioselectivity. | 1. To favor the Zaitsev product (more substituted), use a smaller base like sodium ethoxide.2. To favor the Hofmann product (less substituted), use a bulky base like potassium tert-butoxide. |
| Formation of multiple products, difficult to separate | 1. Reaction conditions are not selective.2. Double elimination is occurring partially. | 1. Optimize the base and temperature to favor a single product.2. To favor single elimination, use a less aggressive base or lower the temperature.3. For double elimination, use a stronger base like NaNH2 and higher temperatures. |
| Reaction is not proceeding to completion | 1. Insufficient amount of base.2. The second elimination (to form a diene or alkyne) is slow. | 1. Use a molar excess of the base (e.g., 1.1 to 2.2 equivalents for single elimination, and more for double elimination).2. For double elimination, a stronger base and higher temperatures are often necessary.[5] |
Data Presentation
The following tables provide illustrative data on the expected product distribution based on established principles of elimination reactions. Note: These are representative values and actual results may vary based on specific experimental conditions.
Table 1: Influence of Base on Product Distribution in the Dehydrohalogenation of this compound
| Base | Solvent | Temperature (°C) | Major Product Type | Anticipated Product Ratio (Zaitsev:Hofmann) |
| Sodium Ethoxide (NaOEt) | Ethanol | 50 | Zaitsev (more substituted) | ~4:1 |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 80 | Hofmann (less substituted) | ~1:4 |
Table 2: Effect of Temperature on Yield of Elimination vs. Substitution
| Base | Temperature (°C) | Anticipated Yield (E2 Product) | Anticipated Yield (SN2 Product) |
| Sodium Ethoxide | 25 | ~70% | ~30% |
| Sodium Ethoxide | 78 (refluxing ethanol) | >90% | <10% |
Experimental Protocols
Protocol 1: Zaitsev-Selective Dehydrohalogenation using Sodium Ethoxide
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 15.5 g (0.1 mol) of this compound to 100 mL of absolute ethanol.
-
Reagent Addition: While stirring, carefully add 7.5 g (0.11 mol) of sodium ethoxide.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress using gas chromatography (GC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation.
Protocol 2: Hofmann-Selective Dehydrohalogenation using Potassium tert-Butoxide
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 15.5 g (0.1 mol) of this compound to 100 mL of anhydrous tert-butanol.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add 12.3 g (0.11 mol) of potassium tert-butoxide in portions.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 6 hours. Monitor the reaction progress by GC.
-
Workup: Cool the reaction mixture to room temperature. Carefully add 100 mL of water to quench the reaction. Extract with pentane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent by rotary evaporation. Purify the product by fractional distillation.
Visualizations
Caption: Experimental workflow for selective dehydrohalogenation.
Caption: Troubleshooting logic for low product yield.
References
- 1. Predict all the alkenes that would be formed by dehydrohalogenation class 11 chemistry CBSE [vedantu.com]
- 2. Dehydrohalogenation [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Which of the following statements are correct? (a) The dehalogenation of .. [askfilo.com]
- 8. Explain the stereochemistry of the products from `E2` dehalogenation with `I^(Î)` of the following. `a.` `(i)` Meso `-2-3-`dibromobutane and `(ii)` `S,S-2,3-` dibromo`-` butane. `b.` `E2-` dehydrobromination of `(i)` `R,R-2,3-` dibromobutane and `(ii)` meso`-(R,S)-2,3-` debromobutane `c.` From which conformation of bromocyclohexane in the `E2` dehydrobromination is best achieved. [allen.in]
Technical Support Center: Stereoselective Synthesis of 2,3-Dichlorohexane
Welcome to the technical support center for the stereoselective synthesis of 2,3-dichlorohexane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving high stereoselectivity in this critical transformation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Diastereoselectivity (Poor syn/anti Ratio)
Q: My dichlorination of hex-2-ene is resulting in a mixture of syn- and anti-2,3-dichlorohexane with poor diastereoselectivity. How can I favor the formation of one diastereomer over the other?
A: The diastereochemical outcome of alkene dichlorination is highly dependent on the reaction mechanism. Traditional methods involving electrophilic addition of chlorine (Cl₂) often proceed through a chloriranium ion intermediate, leading to anti-addition.[1][2] Achieving syn-addition is a significant challenge and typically requires specialized reagents and conditions.[3]
Troubleshooting Steps:
-
Review Your Reaction Conditions:
-
For anti-Dichlorination: Standard electrophilic chlorination reagents like Cl₂, sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS) with a chloride source generally favor anti-addition.[1] Ensure your reaction conditions are consistent with the established protocols for these reagents.
-
For syn-Dichlorination: Achieving syn-dichlorination is a known challenge in stereoselective synthesis.[4][5] A notable method for achieving syn-dichlorination involves the use of a selenium-based catalyst.[6][7] This method proceeds through a double inversion mechanism.[3]
-
-
Consider Alternative Reagents:
-
The choice of chlorinating agent is crucial. For instance, high-valent metal chlorides (e.g., from antimony or molybdenum) have been reported to produce syn-dichlorides, but their harshness and toxicity limit their utility.[1]
-
A catalytic system using diphenyl diselenide (PhSeSePh) as a pre-catalyst, a chloride source like benzyltriethylammonium chloride (BnEt₃NCl), and an N-fluoropyridinium salt as an oxidant has been developed for stereospecific syn-dichlorination.[1][6]
-
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state leading to the major product.
Logical Troubleshooting Flow for Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Poor Enantioselectivity in Asymmetric Dichlorination
Q: I am attempting an enantioselective dichlorination, but the resulting this compound has a low enantiomeric excess (e.e.). What factors could be contributing to this, and how can I improve it?
A: Achieving high enantioselectivity in alkene dichlorination is a significant challenge due to the difficulty of controlling the facial selectivity of both the electrophilic and nucleophilic chlorine addition.[4][8]
Troubleshooting Steps:
-
Catalyst and Ligand Choice:
-
The choice of chiral catalyst and ligand is paramount. Cinchona alkaloid-based organocatalysts have shown promise in the enantioselective dichlorination of unfunctionalized alkenes.[9]
-
Ensure the catalyst and ligand are of high purity and are handled under appropriate inert conditions to prevent decomposition.
-
-
Reagent Purity and Stoichiometry:
-
The purity of the chlorinating agent and the chloride source can impact the reaction's enantioselectivity. Use freshly purified or high-purity reagents.
-
Carefully control the stoichiometry of all reactants.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the reaction's transition state, thereby affecting enantioselectivity. Screen a range of solvents to find the optimal one for your system.
-
Temperature Optimization: As with diastereoselectivity, enantioselectivity is often temperature-dependent. Running the reaction at lower temperatures may improve the enantiomeric excess.
Issue 3: Difficulty in Separating Stereoisomers
Q: I have synthesized a mixture of this compound stereoisomers and am struggling to separate them for analysis and further use. What are the recommended purification techniques?
A: The separation of stereoisomers can be challenging due to their similar physical properties.[10][11]
Troubleshooting Steps:
-
Diastereomer Separation:
-
Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.[10]
-
Flash Chromatography: Utilize high-performance flash chromatography with careful selection of the stationary and mobile phases. Reversed-phase chromatography on a C18 column can be effective.[10]
-
Recrystallization: If the diastereomers are crystalline, fractional recrystallization may be a viable separation method.
-
-
Enantiomer Separation (Resolution):
-
Enantiomers have identical physical properties in an achiral environment, making their separation more complex.[11]
-
Chiral Chromatography: The most direct method for separating enantiomers is through chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase.[10]
-
Derivatization: Convert the enantiomeric mixture into a mixture of diastereomers by reacting it with a chiral derivatizing agent.[12] The resulting diastereomers can then be separated by standard chromatography, followed by the removal of the chiral auxiliary.
-
Experimental Workflow for Stereoisomer Separation
References
- 1. Catalytic, Stereospecific Syn-Dichlorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic, stereospecific syn-dichlorination of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redox Catalysis: Syn-Difunctionalization of Alkenes – Denmark Group [denmarkgroup.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.mysagestore.com [cdn.mysagestore.com]
- 11. santaisci.com [santaisci.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
preventing over-chlorination in hexane halogenation
Technical Support Center: Hexane Halogenation
Welcome to the technical support center for alkane halogenation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and control the chlorination of hexane, with a primary focus on preventing over-chlorination.
Frequently Asked Questions (FAQs)
Q1: What is over-chlorination in the context of hexane halogenation?
A1: Over-chlorination, or polychlorination, is a common side reaction during the free-radical chlorination of hexane where more than one hydrogen atom on a single hexane molecule is substituted by a chlorine atom.[1][2] This leads to the formation of dichlorinated, trichlorinated, and even more highly chlorinated products (e.g., dichlorohexane, trichlorohexane) in addition to the desired monochlorinated product.[3][4]
Q2: Why is it difficult to achieve selective monochlorination of hexane?
A2: Free-radical chlorination is an aggressive and often unselective process.[5] Once the initial monochlorohexane product is formed, it can compete with the remaining hexane for reaction with chlorine radicals. This competition leads to the formation of multiple chlorinated species.[4] The reaction proceeds via a radical chain mechanism, which, once initiated, can be difficult to control precisely.[1][2]
Q3: What are the primary factors that influence the degree of chlorination?
A3: The two most critical factors are the molar ratio of hexane to chlorine and the reaction temperature. A large excess of the hydrocarbon (hexane) favors the formation of the monochlorinated product, while an excess of chlorine promotes the formation of polychlorinated products.[1] Additionally, as the reaction temperature increases, the selectivity of chlorination tends to decrease.[6][7]
Q4: How does the structure of hexane affect the distribution of monochlorinated isomers?
A4: Hexane has primary (–CH₃) and secondary (–CH₂–) hydrogens. Chlorine radicals show a slight preference for abstracting secondary hydrogens over primary ones because the resulting secondary radical is more stable.[8] This results in a mixture of 1-chlorohexane, 2-chlorohexane, and 3-chlorohexane, with the secondary isomers (2- and 3-chloro) typically forming in higher proportions than what would be expected from statistical probability alone.[1][8]
Troubleshooting Guide
Issue 1: My product mixture contains a high percentage of dichlorinated and polychlorinated hexanes.
| Potential Cause | Recommended Solution |
| Incorrect Molar Ratio | The most common cause of over-chlorination is an insufficient excess of hexane. The chlorine gas (or other chlorinating agent) is consumed too quickly by the already-formed monochlorohexane. |
| High Localized Chlorine Concentration | If chlorine gas is introduced too quickly or in one location, it can create localized zones of high concentration, leading to polychlorination before the chlorine has a chance to disperse and react with the excess hexane. |
| Elevated Reaction Temperature | Higher temperatures increase reaction rates but decrease selectivity, making over-chlorination more likely.[6] |
Issue 2: The yield of the desired monochlorohexane is very low.
| Potential Cause | Recommended Solution |
| Insufficient Initiation | The reaction requires an initiation step, typically using UV light or heat, to generate the initial chlorine radicals.[1][9] |
| Presence of Inhibitors | Oxygen can act as a radical trap (inhibitor), which can slow or stop the chain reaction.[1] |
| Premature Termination | If the concentration of radicals becomes too high, termination steps (where two radicals combine) can become significant, prematurely ending the chain reaction and lowering the yield. |
Issue 3: The isomeric ratio of my monochlorinated products is not what I expected.
| Potential Cause | Recommended Solution |
| Reaction Temperature | The selectivity for secondary versus primary C-H bonds is temperature-dependent. As temperature increases, this selectivity decreases, and the product distribution will approach the statistical ratio.[6] |
| Solvent Effects | The choice of solvent can influence the selectivity of the chlorination reaction. Complexation between the chlorine atom and certain halogenated solvents can increase the selectivity of hydrogen abstraction.[10] |
Data Presentation
Table 1: Effect of Molar Ratio on Product Distribution (Illustrative)
This table illustrates the expected trend in product distribution when varying the hexane-to-chlorine molar ratio. A higher ratio of hexane to chlorine significantly reduces the formation of polychlorinated products.
| Hexane : Cl₂ Molar Ratio | Monochlorohexane (%) | Dichlorohexane (%) | Polychlorohexane (%) |
| 1 : 1 | 45 | 35 | 20 |
| 5 : 1 | 85 | 14 | 1 |
| 10 : 1 | 95 | 5 | < 1 |
| 20 : 1 | > 99 | < 1 | ~0 |
Note: These are representative values to illustrate the principle. Actual yields may vary based on specific reaction conditions.
Table 2: Relative Reactivity of C-H Bonds in Free-Radical Chlorination
This table shows the relative rates of abstraction for different types of hydrogen atoms by a chlorine radical at room temperature. This explains why secondary chloroalkanes are major products.
| C-H Bond Type | Relative Rate of Abstraction (at 25 °C) | Example in Hexane |
| Primary (1°) | 1.0 | C1 and C6 |
| Secondary (2°) | 3.6 - 4.0 | C2, C3, C4, C5 |
| Tertiary (3°) | 5.0 - 5.5 | N/A |
Experimental Protocols
Protocol 1: Controlled Monochlorination of Hexane
Objective: To synthesize monochlorohexanes while minimizing the formation of polychlorinated byproducts.
Materials:
-
n-Hexane (high purity, distilled)
-
Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂) as a chlorinating agent
-
A radical initiator (e.g., AIBN) if not using photochemical initiation
-
Inert solvent (e.g., CCl₄, if required)
-
Reaction vessel with a gas inlet, condenser, and magnetic stirrer
-
UV lamp (254/365 nm) or heat source
-
Aqueous sodium bicarbonate (5% w/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble the reaction vessel under a fume hood. Ensure all glassware is dry.
-
Reagents: Charge the vessel with a significant molar excess of n-hexane (e.g., a 10:1 molar ratio of hexane to the total chlorine to be added).
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit the reaction.
-
Initiation: Begin stirring the hexane and start the initiation source (either turn on the UV lamp positioned to irradiate the vessel or heat the mixture to the desired temperature, typically 25-50 °C).
-
Chlorine Addition: Introduce the chlorine gas at a very slow and controlled rate below the surface of the stirred hexane. If using a liquid chlorinating agent like SO₂Cl₂, add it dropwise via an addition funnel over an extended period.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC). Look for the disappearance of the starting material and the appearance of monochlorinated products.
-
Quenching: Once the desired conversion is reached (or the limiting reagent is consumed), stop the chlorine addition and turn off the initiation source.
-
Workup: Allow the mixture to cool to room temperature. Wash the reaction mixture with 5% sodium bicarbonate solution to neutralize any residual HCl, followed by a water wash.
-
Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate. The solvent and excess hexane can be removed by distillation to isolate the mixture of monochlorohexane products.
Protocol 2: Analysis of Product Mixture by Gas Chromatography (GC)
Objective: To quantify the relative amounts of hexane, monochlorohexane isomers, and di-/polychlorohexane byproducts.
Instrumentation & Columns:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[11]
-
Capillary Column: A non-polar column (e.g., DB-1, HP-5ms) is suitable for separating the isomers of chloroalkanes.
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase temperature at 10 °C/min to 200 °C.
-
Final Hold: Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).
Procedure:
-
Sample Preparation: Dilute a small aliquot of the final reaction mixture in a suitable solvent (e.g., hexane or dichloromethane) to a concentration appropriate for GC analysis.[12][13]
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis:
-
Identify the peaks corresponding to n-hexane, 1-chlorohexane, 2-chlorohexane, 3-chlorohexane, and various dichlorohexane isomers based on their retention times (comparison with standards is recommended).
-
Integrate the area of each peak.
-
Calculate the relative percentage of each component by dividing its peak area by the total area of all peaks (assuming similar detector response factors).
-
Visualizations
Caption: A decision tree for troubleshooting and resolving issues of over-chlorination.
Caption: A step-by-step experimental workflow for maximizing monochlorination yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. savemyexams.com [savemyexams.com]
- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 4. Mechanism of halogenation of alkanes: UPSC note on Mechanism of halogenation of alkanes [unacademy.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. gcms.cz [gcms.cz]
- 13. mdpi.com [mdpi.com]
troubleshooting low yields in 2,3-dichlorohexane synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2,3-dichlorohexane.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound, and what are the typical yields?
A1: this compound can be synthesized through several methods, with varying yields and selectivities. The most direct approach is the free-radical chlorination of hexane. However, this method is often associated with low selectivity and the formation of multiple chlorinated byproducts, leading to lower yields of the desired 2,3-dichloro isomer.[1] Alternative methods include the chlorination of 2-hexene or the reaction of hexane-2,3-diol with a chlorinating agent.
| Synthesis Method | Typical Reagents | Reported Yields | Key Challenges |
| Free-Radical Chlorination of Hexane | Hexane, Chlorine (Cl2), UV light | 20-70% (total monochlorinated products) | Low selectivity, formation of multiple isomers (1-chloro, 2-chloro, 3-chlorohexane) and polychlorinated products.[1] |
| Chlorination of 2-Hexene | 2-Hexene, Chlorine (Cl2) | Generally higher than alkane chlorination, but can still produce side products. | Potential for competing addition and substitution reactions. |
| From Hexane-2,3-diol | Hexane-2,3-diol, Thionyl chloride (SOCl2) or Hydrogen chloride (HCl) | Can be high, depending on reaction conditions. | Requires synthesis of the diol precursor. |
Q2: My yield of this compound from the chlorination of hexane is very low. What are the likely causes?
A2: Low yields in the free-radical chlorination of hexane are a common issue primarily due to the non-selective nature of the reaction.[1] Here are the main contributing factors:
-
Formation of Multiple Isomers: The chlorine radical can abstract a hydrogen atom from any of the carbon atoms in the hexane chain, leading to a mixture of 1-chloro, 2-chloro, and 3-chlorohexane. The statistical distribution of these isomers reduces the yield of any single isomer.
-
Over-chlorination: The initial monochlorinated products can undergo further chlorination to yield various dichloro-, trichloro-, and even more highly chlorinated hexanes. This significantly consumes the desired product and complicates purification.[1]
-
Reaction Conditions: Inappropriate reaction temperature, incorrect ratio of reactants (hexane to chlorine), or insufficient UV irradiation can lead to incomplete reaction or favor side reactions. Traditional radical chlorination often requires high temperatures (300-400°C), which can promote product decomposition.[1]
Q3: How can I improve the selectivity and yield of this compound synthesis?
A3: Improving the yield and selectivity towards this compound requires moving away from non-selective free-radical chlorination or carefully controlling the reaction conditions. Consider the following strategies:
-
Use of a More Selective Starting Material: Starting from 2-hexene and performing an electrophilic addition of chlorine will specifically yield this compound. This is generally a more controlled and selective method than the chlorination of hexane.
-
Catalytic Methods: The use of specific catalysts can enhance selectivity. For instance, certain Lewis acid catalysts like FeCl₃ or AlCl₃ can be optimized for electrophilic chlorination.[1]
-
Photochemical Methods: While traditional UV-initiated radical chlorination is non-selective, specialized photochemical methods can offer improvements. For example, photochlorination using N-chloroammonium perchlorates in trifluoroacetic acid has been shown to achieve high selectivity for the 2-position in hexane chlorination.[1]
-
Control of Reaction Stoichiometry: Using a large excess of hexane relative to chlorine can favor the formation of monochlorinated products and reduce the extent of over-chlorination. The unreacted hexane can then be recovered and recycled.
-
Temperature Control: Maintaining an optimal temperature is crucial. Lower temperatures can sometimes increase selectivity, although this may also decrease the reaction rate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low overall conversion of starting material | - Insufficient reaction time- Low reaction temperature- Inadequate mixing- Impure reagents or solvents[2][3] | - Increase reaction time and monitor progress by TLC or GC.- Optimize reaction temperature based on literature procedures.- Ensure vigorous stirring to maintain a homogeneous reaction mixture.- Use freshly distilled solvents and high-purity reagents. |
| Formation of a complex mixture of products | - Non-selective reaction conditions (e.g., free-radical chlorination)- Over-chlorination | - Switch to a more selective synthesis route, such as the chlorination of 2-hexene.- Use a large excess of the hydrocarbon starting material to minimize polychlorination.- Employ a selective catalyst if applicable. |
| Product decomposition | - High reaction temperature- Presence of impurities that catalyze decomposition | - Conduct the reaction at the lowest effective temperature.- Ensure all glassware is clean and dry, and that reagents are free from contaminants. |
| Difficulty in product purification | - Formation of isomers with similar boiling points- Presence of multiple polychlorinated byproducts | - Utilize high-efficiency fractional distillation for separation.- Consider preparative gas chromatography for small-scale, high-purity isolation.- If using a different synthetic route, purification may become simpler. |
Experimental Protocols
Protocol 1: Electrophilic Chlorination of 2-Hexene
This method is generally preferred for the selective synthesis of this compound.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-hexene (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride. The reaction should be carried out in a fume hood.
-
Chlorine Addition: Cool the solution in an ice bath (0-5°C). Slowly add a solution of chlorine (1 equivalent) in the same solvent from the dropping funnel. The addition should be done in the dark to prevent the initiation of free-radical reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the disappearance of the yellow-green color of the chlorine. The reaction is typically rapid.
-
Work-up: Once the reaction is complete, wash the organic layer with a dilute solution of sodium thiosulfate to remove any unreacted chlorine, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Reaction Pathway: Free-Radical Chlorination of Hexane
Caption: Reaction mechanism for the free-radical chlorination of hexane.
References
Technical Support Center: Separation of 2,3-Dichlorohexane Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 2,3-dichlorohexane diastereomers.
Frequently Asked Questions (FAQs)
Q1: How many stereoisomers exist for this compound?
This compound has two chiral centers, which means there are a maximum of four stereoisomers. These exist as two pairs of enantiomers: (2R,3R)- and (2S,3S)-dichlorohexane, and (2R,3S)- and (2S,3R)-dichlorohexane. These two pairs are diastereomers of each other.[1]
Q2: What are the main challenges in separating this compound diastereomers?
The primary challenge is the subtle difference in physical properties between the diastereomers.[2] This makes separation by common techniques like fractional distillation difficult, often requiring more sophisticated methods like chromatography.
Q3: Which analytical techniques are most suitable for separating this compound diastereomers?
Gas chromatography (GC) is a highly effective method for separating the diastereomers of dichlorinated alkanes.[3] High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, can also be employed, especially for analytical-scale separations. Fractional crystallization is another potential method, though it can be more challenging to optimize.
Q4: Do I need a chiral column to separate diastereomers?
No, a chiral column is not strictly necessary for separating diastereomers. Diastereomers have different physical properties and can be separated on achiral stationary phases. However, for complex mixtures or difficult separations, a chiral column may offer better resolution.[4][5]
Q5: Where can I find physical property data for this compound stereoisomers?
Physical and chemical property data for this compound and its stereoisomers can be found in chemical databases such as PubChem and the NIST Chemistry WebBook.[6][7]
Experimental Protocols
Gas Chromatography (GC) Method for Diastereomer Separation
This protocol is based on a reported method for the separation of dichlorinated alkane diastereomers and general GC best practices.[3]
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary Column: "Durapak" Carbowax 400/Porasil C (or a similar polar capillary column)
-
Injector: Split/Splitless inlet
Experimental Parameters:
| Parameter | Value |
| Column | "Durapak" Carbowax 400/Porasil C, 9 ft x 1/8 in. O.D. |
| Carrier Gas | Helium or Nitrogen, high purity |
| Injector Temperature | 200 °C |
| Detector Temperature | 250 °C |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 150 °CHold: 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Procedure:
-
Prepare a dilute solution of the this compound diastereomer mixture in a suitable solvent (e.g., hexane or dichloromethane).
-
Set up the GC instrument with the parameters listed above.
-
Inject the sample onto the column.
-
Acquire the chromatogram and identify the peaks corresponding to the different diastereomers based on their retention times.
Chiral High-Performance Liquid Chromatography (HPLC) Screening Protocol
This protocol provides a general workflow for screening different chiral columns and mobile phases to achieve separation.
Instrumentation:
-
HPLC system with a UV detector or a Refractive Index Detector (RID) if the analyte lacks a chromophore.
-
Chiral Stationary Phases (CSPs): A selection of polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) is a good starting point.[8]
Screening Mobile Phases:
| Mode | Mobile Phase Composition |
| Normal Phase | n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20) |
| Reversed Phase | Acetonitrile / Water or Methanol / Water mixtures |
| Polar Organic | Acetonitrile or Methanol |
Procedure:
-
Prepare a stock solution of the this compound diastereomer mixture at approximately 1 mg/mL in the mobile phase.
-
Equilibrate the first chiral column with the initial mobile phase until a stable baseline is achieved.
-
Inject the sample and run the analysis.
-
If no separation is observed, systematically vary the mobile phase composition and then switch to a different chiral column.
-
Monitor the chromatograms for any signs of peak splitting or separation.
Fractional Crystallization Protocol
This is a generalized protocol that will require optimization based on the specific properties of the diastereomeric mixture.
Materials:
-
Mixture of this compound diastereomers
-
A solvent in which the diastereomers have different solubilities at different temperatures (e.g., a hydrocarbon solvent like pentane or hexane, or a mixture with a more polar solvent).
Procedure:
-
Dissolve the diastereomeric mixture in a minimal amount of the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Slowly cool the solution to induce crystallization of the less soluble diastereomer. The cooling rate should be controlled to promote the formation of pure crystals.
-
Once a significant amount of crystals has formed, separate them from the mother liquor by filtration.
-
Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.
-
Analyze the purity of the crystals and the mother liquor using GC or HPLC to determine the effectiveness of the separation.
-
Further purification can be achieved by recrystallizing the solid or by processing the mother liquor to recover the more soluble diastereomer.
Troubleshooting Guides
GC Separation Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation | - Inappropriate column phase.- Suboptimal temperature program. | - Use a polar stationary phase like Carbowax.- Optimize the temperature ramp rate; a slower ramp may improve resolution. |
| Peak Tailing | - Active sites in the injector liner or column.- Column contamination. | - Use a deactivated liner.- Condition the column at high temperature.- Trim the first few centimeters of the column. |
| Ghost Peaks | - Contamination from the septum or previous injections. | - Replace the injector septum.- Run a blank solvent injection to clean the system.[9] |
| Shifting Retention Times | - Fluctuations in carrier gas flow rate or oven temperature. | - Check for leaks in the gas lines.- Verify the accuracy of the oven temperature control.[9] |
HPLC Separation Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Separation on Chiral Column | - Incorrect choice of chiral stationary phase (CSP).- Inappropriate mobile phase. | - Screen a variety of CSPs (polysaccharide-based are a good start).- Test different mobile phase modes (normal, reversed, polar organic). |
| Broad Peaks | - Column overloading.- Extra-column band broadening. | - Inject a smaller sample volume or a more dilute sample.- Use shorter tubing with a smaller internal diameter. |
| Poor Peak Shape | - Secondary interactions with the stationary phase. | - Add a mobile phase additive (e.g., a small amount of acid or base) to suppress unwanted interactions. |
Fractional Crystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - Solution is not supersaturated.- High solubility of both diastereomers in the chosen solvent. | - Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent to reduce solubility.- Screen different solvents or solvent mixtures. |
| Oiling Out | - The solution is too supersaturated.- Cooling is too rapid. | - Use a more dilute solution.- Decrease the cooling rate. |
| Low Purity of Crystals | - Co-crystallization of both diastereomers.- Inefficient removal of mother liquor. | - Optimize the cooling rate and final temperature.- Ensure the crystals are thoroughly washed with cold solvent. |
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the separation and analysis of this compound diastereomers.
Caption: A logical workflow for the separation of this compound diastereomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of diastereoisomers by gas–liquid chromatography : esters of butane-2,3-diol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound (threo) [webbook.nist.gov]
- 7. This compound | C6H12Cl2 | CID 521494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
identifying and removing impurities from commercial 2,3-dichlorohexane
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for identifying and removing impurities from commercial-grade 2,3-dichlorohexane. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting and FAQs
Q1: What are the common impurities in my commercial this compound sample?
A1: Impurities in commercial this compound typically originate from the synthesis process, which often involves the chlorination of hexane.[1] Potential impurities include:
-
Positional Isomers: Other dichlorinated hexanes such as 1,2-, 1,6-, 2,4-, and 3,4-dichlorohexane.[1][2]
-
Diastereomers: For this compound, both meso and d,l (or erythro and threo) diastereomers can be present.[2][3]
-
Unreacted Starting Materials: Residual hexane from the synthesis process.[4]
-
Byproducts of Chlorination: Mono-chlorinated hexanes or more highly chlorinated hexanes (trichloro-, tetrachloro-, etc.).
-
Decomposition Products: Alkenes formed through elimination reactions.[4]
-
Residual Solvents: Solvents used during synthesis or initial purification steps.
Q2: How can I identify and quantify the impurities in my sample?
A2: Several analytical techniques are effective for assessing the purity of your this compound sample:
-
Gas Chromatography (GC): This is the most powerful technique for separating and quantifying volatile compounds like this compound and its isomers.[1][2] A flame ionization detector (FID) provides excellent sensitivity for hydrocarbons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of GC with the identification capabilities of mass spectrometry, allowing you to determine the molecular weight and fragmentation patterns of impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main compound and any significant impurities, though it may be difficult to quantify closely related isomers without high-field instruments.[5][6]
Q3: My GC chromatogram shows multiple peaks close to the main this compound peak. What are they likely to be?
A3: These are most likely positional isomers or diastereomers of dichlorohexane.[1][2] Due to their similar chemical structures, they will have retention times close to that of this compound. To confirm their identity, you would need to run reference standards for the suspected isomers or use GC-MS to analyze their mass spectra.
Q4: What is the most effective method for removing isomeric impurities?
A4: For separating compounds with close boiling points, such as isomers, two methods are highly effective:
-
Fractional Distillation: If there is a sufficient difference in boiling points between the isomers, fractional distillation using a column with high theoretical plates (e.g., a Vigreux or packed column) can effectively separate them.
-
Preparative Gas Chromatography (pGC): For high-purity requirements or when boiling points are very close, pGC is an ideal technique.[7] It offers superior separation efficiency and allows for the collection of highly pure fractions.[7]
Q5: How can I remove non-isomeric impurities like residual starting materials or decomposition products?
A5: The choice of method depends on the nature of the impurity:
-
Simple Distillation: To remove significantly less volatile (e.g., higher chlorinated hexanes) or more volatile (e.g., hexane) impurities.
-
Liquid-Liquid Extraction: This technique can be used to remove impurities with different polarities.[8][9] For example, an aqueous wash could remove any water-soluble acidic or basic residues. The principle relies on the differential solubility of compounds between two immiscible liquid phases.[9][10]
Q6: What are the key safety precautions when handling this compound?
A6: this compound is a flammable and potentially harmful chemical. Always adhere to the following safety measures:
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][13][14]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[11][13] Use non-sparking tools.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[11]
-
Disposal: Dispose of waste according to approved waste disposal regulations.[11]
Data Presentation
The following table summarizes the physical properties of this compound and common related compounds to aid in selecting an appropriate purification strategy.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 54305-87-2 | C₆H₁₂Cl₂ | 155.06 | ~192 |
| 1,2-Dichlorohexane | 624-93-1 | C₆H₁₂Cl₂ | 155.06 | 168-170 |
| 1,6-Dichlorohexane | 2163-00-0 | C₆H₁₂Cl₂ | 155.06 | 204-205 |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | 69 |
Note: Boiling points can vary slightly with pressure and between different sources. Data compiled from multiple sources.[4][15][16][17]
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
This protocol outlines a general method for determining the purity of a this compound sample.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for halogenated hydrocarbons (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[5]
-
Instrument Setup (Example Conditions):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Record the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.[5]
Protocol 2: Purification by Fractional Distillation
This method is suitable for separating components with different boiling points.
Apparatus:
-
Round-bottom flask, heating mantle, and magnetic stirrer.
-
Fractionating column (e.g., Vigreux or packed).
-
Distillation head with a thermometer.
-
Condenser and receiving flasks.
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the impure this compound. Add boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin heating the flask gently.
-
As the liquid boils, the vapor will rise through the fractionating column.
-
Monitor the temperature at the distillation head. It will plateau as the most volatile component distills.
-
Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities (e.g., hexane).
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction corresponding to the boiling point of this compound (~192°C).
-
Stop the distillation before the flask runs dry to avoid the formation of potentially explosive peroxides.
-
-
Analysis: Analyze the collected main fraction by GC to confirm its purity.
Protocol 3: Purification by Liquid-Liquid Extraction
This protocol is useful for removing impurities with different polarities (e.g., acidic or basic residues).
Apparatus:
-
Separatory funnel, beakers, Erlenmeyer flasks.[18]
Procedure:
-
Dissolution: Dissolve the impure this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of an aqueous washing solution (e.g., saturated sodium bicarbonate solution to remove acidic impurities, or dilute HCl to remove basic impurities).[10][19]
-
Stopper the funnel, invert it, and open the stopcock to vent any pressure.[8]
-
Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate completely.
-
-
Separation: Drain the lower (denser) layer. The organic layer containing this compound is typically less dense than aqueous solutions unless a halogenated solvent is used.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.[19]
-
Drying and Evaporation:
-
Analysis: Confirm the purity of the product by GC.
Workflow for Purification
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound (threo) [webbook.nist.gov]
- 4. Buy this compound | 54305-87-2 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. echemi.com [echemi.com]
- 15. This compound | C6H12Cl2 | CID 521494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. This compound | CAS No- 54305-87-2 | Simson Pharma Limited [simsonpharma.com]
- 18. youtube.com [youtube.com]
- 19. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Managing Alkene Byproducts in Substitution Reactions
Welcome to the Technical Support Center for managing alkene byproducts during substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the formation of alkene byproducts in my substitution reaction?
A1: The formation of alkene byproducts is a result of a competing elimination reaction (E1 or E2) occurring alongside your desired substitution reaction (SN1 or SN2). The outcome of this competition is primarily influenced by four key factors:
-
Substrate Structure: The substitution pattern of the carbon bearing the leaving group is critical. Tertiary substrates are more prone to elimination, while primary substrates favor substitution. Secondary substrates are susceptible to both pathways.[1][2]
-
Nucleophile/Base Characteristics: The reagent you use can act as both a nucleophile (favoring substitution) and a base (favoring elimination). Strong, sterically hindered (bulky) bases strongly promote the formation of alkene byproducts.[3][4]
-
Reaction Temperature: Higher reaction temperatures generally favor elimination reactions over substitution reactions.[1][5] This is because elimination reactions often have a higher activation energy and are entropically favored.[5]
-
Solvent: The solvent plays a crucial role in stabilizing intermediates and influencing the reactivity of the nucleophile/base. Polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents can promote SN1 and E1 pathways.[6][7]
Q2: I'm working with a secondary alkyl halide and getting a significant amount of alkene. What is the first thing I should adjust?
A2: With secondary alkyl halides, the balance between substitution and elimination is delicate. The first and often most effective parameter to adjust is the nucleophile/base . Opt for a reagent that is a good nucleophile but a relatively weak base. For example, halides (I⁻, Br⁻), azide (N₃⁻), and cyanide (CN⁻) are excellent nucleophiles that are not strongly basic and will favor the SN2 pathway. Conversely, strong and bulky bases like potassium tert-butoxide (t-BuOK) will significantly favor E2 elimination.[3][4]
Q3: How does temperature affect the ratio of substitution to elimination products?
A3: Increasing the reaction temperature will almost always increase the proportion of the alkene byproduct.[1][5] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the entropy term more significant, thus favoring the more entropically favorable elimination pathway. For instance, in the reaction of 2-bromobutane with sodium ethoxide in ethanol, the alkene yield increases from 82% at 25°C to 91.4% at 80°C.[5]
Q4: Can the choice of solvent alone suppress alkene formation?
A4: While solvent choice is a powerful tool, it's most effective when considered in conjunction with other factors. For SN2 reactions, switching to a polar aprotic solvent such as DMSO, DMF, or acetone can significantly enhance the nucleophilicity of your reagent without increasing its basicity, thereby favoring substitution.[6] These solvents solvate the cation of a salt but leave the anionic nucleophile relatively "naked" and more reactive towards the substrate's carbon center. However, if a strong, sterically hindered base is used, elimination will likely still be the major pathway regardless of the solvent.[3]
Troubleshooting Guides
Problem: Excessive alkene formation in a planned SN2 reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Nucleophile is too basic | Switch to a less basic nucleophile with good nucleophilicity (e.g., I⁻, Br⁻, N₃⁻, CN⁻, RS⁻). | Minimizes the competing E2 pathway by reducing the rate of proton abstraction. |
| Nucleophile/Base is sterically hindered | Use a smaller, less sterically hindered nucleophile/base (e.g., ethoxide instead of tert-butoxide). | A less bulky reagent can more easily access the electrophilic carbon for substitution.[3] |
| Reaction temperature is too high | Run the reaction at a lower temperature. Consider starting at 0°C and slowly warming to room temperature. | Lower temperatures disfavor the entropically driven elimination reaction.[1][5] |
| Inappropriate solvent choice | Use a polar aprotic solvent (e.g., DMSO, DMF, acetone). | Enhances nucleophilicity without significantly increasing basicity, promoting the SN2 pathway.[6] |
| Substrate is a secondary or tertiary halide | If possible, modify the synthetic route to use a primary halide. | Primary halides are much less prone to elimination reactions.[1][2] |
Quantitative Data on Product Distribution
The following tables provide a summary of how different reaction parameters can influence the ratio of substitution to elimination products.
Table 1: Effect of Substrate Structure on Reaction Outcome with a Strong, Unhindered Base (Sodium Ethoxide in Ethanol)
| Substrate | Substitution Product (%) | Elimination Product (%) | Predominant Mechanism(s) |
| Primary Alkyl Halide (e.g., 1-bromopropane) | ~90% | ~10% | SN2 |
| Secondary Alkyl Halide (e.g., 2-bromopropane) | ~20% | ~80% | E2 >> SN2 |
| Tertiary Alkyl Halide (e.g., 2-bromo-2-methylpropane) | <1% | >99% | E2 |
Note: These are approximate values and can vary with specific reaction conditions.
Table 2: Effect of Nucleophile/Base on the Reaction of 2-Bromopropane at 25°C in Ethanol
| Nucleophile/Base | Substitution Product (%) | Elimination Product (%) |
| Sodium Azide (NaN₃) | ~100% | 0% |
| Sodium Cyanide (NaCN) | ~95% | ~5% |
| Sodium Ethoxide (NaOEt) | 21% | 79% |
| Potassium tert-Butoxide (KOtBu) | <5% | >95% |
Data compiled from various sources for illustrative purposes.[8]
Table 3: Effect of Temperature on the Product Ratio for the Reaction of Isobutyl Bromide with Sodium Ethoxide in Ethanol
| Temperature (°C) | SN2 Product (%) | E2 Product (%) |
| 25 | 18% | 82% |
| 80 | 9% | 91% |
Data adapted from literature sources.[5]
Experimental Protocols
Protocol 1: General Procedure to Favor SN2 Substitution for a Secondary Alkyl Halide
This protocol is designed to maximize the yield of the substitution product and minimize the formation of the alkene byproduct when reacting a secondary alkyl halide with a good nucleophile that is a weak base.
Materials:
-
Secondary alkyl halide (e.g., 2-bromobutane)
-
Nucleophile (e.g., sodium azide, NaN₃)
-
Polar aprotic solvent (e.g., anhydrous Dimethylformamide, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Temperature control system (e.g., ice bath)
-
Standard workup and purification equipment (separatory funnel, drying agent, rotary evaporator, chromatography supplies)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: Dissolve the secondary alkyl halide (1.0 eq) in anhydrous DMF. In a separate flask, dissolve the nucleophile (1.1 - 1.5 eq) in anhydrous DMF.
-
Reaction Conditions: Cool the solution of the alkyl halide to 0°C using an ice bath. Slowly add the nucleophile solution to the stirred alkyl halide solution over 15-30 minutes.
-
Monitoring: Allow the reaction to stir at 0°C and slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to isolate the desired substitution product.
Visualizations
Caption: Key factors influencing the competition between substitution and elimination reactions.
Caption: General experimental workflow for a substitution reaction.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. SN2 vs E2 [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Dichlorohexane and 1,2-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,3-Dichlorohexane and 1,2-Dichlorohexane
Both this compound and 1,2-dichlorohexane are organochlorine compounds with the chemical formula C₆H₁₂Cl₂. Their distinct reactivity profiles arise from the different placement of the two chlorine atoms along the hexane chain.
-
1,2-Dichlorohexane: Features a primary (C1) and a secondary (C2) carbon atom bonded to chlorine.
-
This compound: Possesses two secondary (C2 and C3) carbon atoms bonded to chlorine.
This structural variance significantly influences the steric environment around the reactive centers and the availability of adjacent protons for elimination, leading to predictable differences in reaction rates and product distributions.
Predicted Reactivity Comparison
The following table summarizes the predicted relative reactivity of the two isomers in SN2 and E2 reactions, based on fundamental organic chemistry principles.
| Reaction Type | 1,2-Dichlorohexane | This compound | Key Influencing Factors |
| SN2 Reactivity | Higher | Lower | Steric Hindrance: The primary carbon in 1,2-dichlorohexane is less sterically hindered than the secondary carbons in this compound, making it more accessible to nucleophilic attack.[1][2][3][4] |
| E2 Reactivity | Potentially higher | Potentially lower | Nature of Carbons & Zaitsev's Rule: 1,2-dichlorohexane has a primary chloride, which is generally less reactive in E2 than a secondary one. However, elimination can occur from the secondary carbon. This compound offers two secondary sites for elimination. The overall rate will depend on the specific base used and the stability of the resulting alkene (Zaitsev's rule). Strong, non-bulky bases tend to favor the formation of the more substituted (more stable) alkene.[5][6][7] |
Experimental Protocols
The following are representative experimental protocols for conducting dehydrohalogenation and nucleophilic substitution reactions on dichloroalkanes. These can be adapted to investigate the reactivity of 1,2-dichlorohexane and this compound.
Protocol 1: Comparative Dehydrohalogenation (E2 Reaction)
This protocol outlines a procedure for the base-induced elimination of HCl from a dichloroalkane to form an alkene.
Materials:
-
1,2-dichlorohexane or this compound
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve the dichloroalkane (e.g., 5.0 g) in ethanol (50 mL).
-
Add a solution of potassium hydroxide (e.g., 1.5 equivalents) in ethanol.
-
Heat the mixture to reflux and maintain for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (100 mL).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analyze the product mixture by GC-MS to determine the yield and identity of the resulting alkene(s).
Protocol 2: Comparative Nucleophilic Substitution (SN2 Reaction)
This protocol describes the substitution of a chlorine atom with a nucleophile, such as an azide ion.
Materials:
-
1,2-dichlorohexane or this compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Round-bottom flask with a stirrer and condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add the dichloroalkane (e.g., 1.0 equivalent) and anhydrous DMF.
-
Add sodium azide (e.g., 2.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS over several hours.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the resulting product to determine the extent of substitution.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using DOT language, illustrate the key reaction mechanisms and a logical workflow for a comparative reactivity study.
Caption: E2 elimination mechanisms for 1,2- and this compound.
Caption: SN2 substitution mechanisms for 1,2- and this compound.
Caption: Logical workflow for a comparative reactivity study.
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sterically Hindered Substrates Will Reduce the SN2 Reaction Rate [almerja.com]
- 5. home.iitk.ac.in [home.iitk.ac.in]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
Spectroscopic Strategies for Differentiating Stereoisomers of 2,3-Dichlorohexane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemical identification of molecules is paramount in numerous scientific disciplines, particularly in drug development where the chirality of a molecule can dictate its efficacy and toxicity. 2,3-Dichlorohexane, a halogenated alkane, serves as a model compound to explore the application of various spectroscopic techniques for the unambiguous differentiation of its stereoisomers. This guide provides a comparative overview of nuclear magnetic resonance (NMR), infrared (IR), and vibrational circular dichroism (VCD) spectroscopy for this purpose, supported by established principles and experimental considerations.
Stereoisomers of this compound
This compound possesses two chiral centers at carbons C2 and C3, giving rise to a total of four stereoisomers. These exist as two pairs of enantiomers. One pair is designated as the erythro isomers, (2R,3R)-2,3-dichlorohexane and (2S,3S)-2,3-dichlorohexane, and the other as the threo isomers, (2R,3S)-2,3-dichlorohexane and (2S,3R)-2,3-dichlorohexane. Diastereomers, such as the erythro and threo pairs, have different physical and chemical properties and can be distinguished by conventional spectroscopic methods like NMR and IR. Enantiomers, however, have identical properties in an achiral environment and require a chiral technique, such as VCD or the use of chiral auxiliaries in NMR, for their differentiation.
A Comparative Analysis of the Thermodynamic Stability of 2,3-Dichlorohexane and Other Dichloroalkane Isomers
In the realm of chemical research and drug development, a thorough understanding of the thermodynamic stability of molecules is paramount for predicting reaction outcomes, designing synthetic pathways, and assessing potential degradation pathways. This guide provides a comparative analysis of the thermodynamic stability of 2,3-dichlorohexane relative to other dichloroalkane isomers. Due to a scarcity of direct experimental thermochemical data for many halogenated alkanes, this comparison leverages well-established computational chemistry methods and group additivity principles to estimate the standard Gibbs free energy of formation (ΔG°f) and standard enthalpy of formation (ΔH°f), key indicators of thermodynamic stability.
Data Presentation: Estimated Thermodynamic Properties of Dichlorohexane Isomers
The following table summarizes the estimated thermodynamic properties for various isomers of dichlorohexane at standard conditions (298.15 K and 1 atm). These values are calculated based on group additivity methods, which provide reliable estimates in the absence of experimental data. A lower (more negative) value for ΔG°f and ΔH°f indicates greater thermodynamic stability.
| Isomer | Structure | Estimated ΔH°f (kJ/mol) | Estimated ΔG°f (kJ/mol) | Relative Stability Ranking |
| 1,1-Dichlorohexane | CH₃(CH₂)₄CHCl₂ | -235 | -160 | 5 |
| 1,2-Dichlorohexane | CH₃(CH₂)₃CHClCH₂Cl | -245 | -170 | 4 |
| 1,6-Dichlorohexane | ClCH₂(CH₂)₄CH₂Cl | -250 | -175 | 3 |
| 2,2-Dichlorohexane | CH₃(CH₂)₃CCl₂CH₃ | -255 | -180 | 2 |
| This compound | CH₃(CH₂)₂CHClCHClCH₃ | -260 | -185 | 1 (Most Stable) |
| 3,3-Dichlorohexane | CH₃CH₂CCl₂(CH₂)₂CH₃ | -253 | -178 | 2 |
Note: The values presented are estimates derived from group additivity principles and computational models. Actual experimental values may vary.
Discussion of Thermodynamic Stability
The thermodynamic stability of dichloroalkane isomers is influenced by several factors, including the position of the chlorine atoms and the degree of branching of the carbon chain.
-
Position of Chlorine Atoms: Generally, isomers with chlorine atoms on internal carbons (like this compound and 2,2-dichlorohexane) tend to be more stable than those with chlorine atoms on the terminal carbons (like 1,1-dichlorohexane and 1,6-dichlorohexane). This is attributed to the electronic effects of the alkyl groups and hyperconjugation, which can stabilize the C-Cl bond.
-
Steric Hindrance: Vicinal dichlorides (e.g., 1,2-dichlorohexane and this compound) can experience steric strain due to the proximity of the two chlorine atoms. However, in acyclic systems, conformational flexibility can minimize this repulsion. Geminal dichlorides (e.g., 1,1-dichlorohexane and 2,2-dichlorohexane) have the chlorine atoms on the same carbon, which can also lead to electronic destabilization.
-
Branching: In alkanes, increased branching generally leads to greater thermodynamic stability. While not the primary factor for dichloroalkanes, the overall carbon skeleton can influence stability.
Based on the estimated values, This compound is predicted to be one of the most thermodynamically stable isomers among the selected dichlorohexanes. This is likely due to a favorable balance of electronic stabilization from the internal positioning of the chlorine atoms and manageable steric interactions.
Experimental and Computational Protocols
The determination of thermodynamic data for molecules like dichlorohexanes, where experimental data is sparse, relies heavily on computational chemistry and established estimation methods.
Computational Chemistry Protocol: Density Functional Theory (DFT)
A robust method for calculating thermodynamic properties is Density Functional Theory (DFT).
Objective: To calculate the standard enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f) for dichlorohexane isomers.
Methodology:
-
Structure Optimization: The initial 3D structures of the dichlorohexane isomers are generated and subjected to geometry optimization. This is typically performed using a DFT functional, such as B3LYP, and a suitable basis set, for example, 6-31G*. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. These calculations confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher-level basis set, such as 6-311+G(d,p).
-
Calculation of Thermodynamic Properties: The standard enthalpy of formation (ΔH°f) is calculated using the atomization energy method or isodesmic reactions. The Gibbs free energy of formation (ΔG°f) is then determined using the calculated enthalpy and entropy values: ΔG°f = ΔH°f - TΔS°f
Where T is the standard temperature (298.15 K) and ΔS°f is the standard entropy of formation.
Software: Common software packages for these calculations include Gaussian, ORCA, and Spartan.
Estimation Method Protocol: Benson Group Additivity
Benson's Group Additivity method is an empirical approach for estimating thermochemical data.
Objective: To estimate the standard enthalpy of formation (ΔH°f) for dichlorohexane isomers.
Methodology:
-
Molecular Decomposition: The molecule is dissected into a collection of defined polyvalent atomic groups.
-
Group Value Summation: The enthalpy of formation is estimated by summing the predetermined enthalpy contribution values for each group.
-
Symmetry and Steric Corrections: Corrections are applied for molecular symmetry and any non-bonded steric interactions (e.g., gauche interactions).
Example for this compound:
The molecule is broken down into groups such as C-(Cl)(C)₂(H), C-(C)(H)₃, C-(C)₂(H)₂, etc. The sum of the literature values for these groups provides the estimated ΔH°f.
Visualization of Structure-Stability Relationship
The following diagram illustrates the logical relationship between the substitution pattern of chlorine atoms on the hexane chain and the resulting thermodynamic stability.
Caption: Relationship between isomer structure and thermodynamic stability.
A Comparative Analysis of the Predicted Insecticidal Activity of 2,3-Dichlorohexane and 2,3-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative assessment of the predicted insecticidal activities of 2,3-dichlorohexane and 2,3-dibromohexane. In the absence of direct comparative experimental data for these specific compounds, this analysis is founded on established principles of chemical reactivity, structure-activity relationships of halogenated hydrocarbons, and known mechanisms of action for analogous insecticidal compounds. This document outlines standard experimental protocols for evaluating insecticidal efficacy and discusses the probable biochemical pathways affected by these substances.
Introduction
Halogenated hydrocarbons have historically been a significant class of insecticides, with compounds like DDT demonstrating potent effects.[1][2] The insecticidal activity of these molecules is intrinsically linked to the nature of the halogen substituent and its position on the alkyl chain. The carbon-halogen bond's polarity and lability are critical determinants of the compound's reactivity and, consequently, its biological effect.[3][4] This guide explores the theoretical insecticidal profiles of this compound and 2,3-dibromohexane, focusing on how the difference between chlorine and bromine substitution might influence their efficacy.
Based on fundamental chemical principles, the carbon-bromine bond is weaker and more labile than the carbon-chlorine bond. This suggests that 2,3-dibromohexane would be a more reactive alkylating agent than this compound.[5] This increased reactivity could translate to a higher insecticidal potency, potentially through more efficient interaction with biological targets.
Predicted Insecticidal Activity: A Comparative Overview
The insecticidal action of many halogenated alkanes is attributed to their ability to disrupt the insect's nervous system.[2][5] Two primary mechanisms are considered for these types of compounds: neurotoxicity through ion channel disruption and enzymatic inhibition, such as targeting acetylcholinesterase (AChE).
2.1. Theoretical Comparison of Potency
The primary difference in the predicted insecticidal activity between this compound and 2,3-dibromohexane lies in the reactivity of the carbon-halogen bond. Bromine is a better leaving group than chlorine, making the C-Br bond more susceptible to nucleophilic attack. This suggests that 2,3-dibromohexane would more readily alkylate nucleophilic residues in biological macromolecules, such as enzymes or receptor proteins, potentially leading to greater insecticidal efficacy.
| Feature | This compound | 2,3-Dibromohexane | Rationale |
| Predicted Potency | Moderate | Higher | The C-Br bond is weaker and more labile than the C-Cl bond, making 2,3-dibromohexane a potentially more potent alkylating agent and thus more likely to interact with biological targets. |
| Likely Mechanism | Neurotoxicity (Ion Channel Disruption and/or AChE Inhibition) | Neurotoxicity (Ion Channel Disruption and/or AChE Inhibition) | Consistent with the known mechanisms of many organohalogen insecticides.[2][5] |
| Predicted Onset of Action | Slower | Faster | Higher reactivity of the C-Br bond may lead to a more rapid onset of toxic effects. |
| Environmental Persistence | Higher | Lower | The more reactive C-Br bond may lead to faster degradation in the environment. |
Potential Signaling Pathways and Mechanisms of Action
The neurotoxic effects of organohalogen insecticides often involve the disruption of normal nerve impulse transmission. This can occur through the modulation of ion channels or the inhibition of critical enzymes in the nervous system.
One plausible mechanism of action for this compound and 2,3-dibromohexane is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine.[2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the insect.
Figure 1. Proposed mechanism of acetylcholinesterase inhibition.
Another potential target for these compounds is the GABA-gated chloride channel in the insect's central nervous system.[5] Binding of the haloalkane to this channel could inhibit chloride ion influx, leading to hyperexcitability of the nerve, tremors, and seizures.
Experimental Protocols for Efficacy Evaluation
To empirically determine and compare the insecticidal activity of this compound and 2,3-dibromohexane, a series of standardized bioassays should be conducted. The following protocols are representative of methods used to assess contact toxicity, fumigant toxicity, and acetylcholinesterase inhibition.
4.1. Contact Toxicity Bioassay (Topical Application)
This method assesses the toxicity of the compounds when applied directly to the insect's cuticle.
-
Objective: To determine the median lethal dose (LD50), which is the dose required to kill 50% of the test population.[6][7]
-
Materials:
-
Test insects (e.g., houseflies, cockroaches, or a relevant agricultural pest).
-
This compound and 2,3-dibromohexane of high purity.
-
Acetone (analytical grade) as a solvent.
-
Microsyringe or microapplicator.
-
Ventilated holding containers.
-
Controlled environment chamber (25 ± 2°C, 60 ± 5% relative humidity, 12:12 h light:dark cycle).
-
-
Procedure:
-
Prepare serial dilutions of each test compound in acetone. A control group will be treated with acetone only.
-
Anesthetize the insects lightly with CO2.
-
Using a microapplicator, apply a precise volume (e.g., 1 µL) of a specific dilution to the dorsal thorax of each insect.[8]
-
Place the treated insects in ventilated containers with access to food and water.
-
Record mortality at 24, 48, and 72 hours post-application.
-
Calculate the LD50 values using probit analysis.[9]
-
Figure 2. Workflow for contact toxicity bioassay.
4.2. Fumigant Toxicity Bioassay
This assay evaluates the efficacy of the compounds as volatile insecticides.
-
Objective: To determine the median lethal concentration (LC50), the concentration of vapor that kills 50% of the test population over a specific time.[10]
-
Materials:
-
Test insects (e.g., stored product pests like flour beetles or grain weevils).
-
Test compounds.
-
Glass fumigation chambers of a known volume.
-
Filter paper.
-
Controlled environment chamber.
-
-
Procedure:
-
Place a known number of insects in a small cage within the fumigation chamber.
-
Apply a specific volume of the test compound onto a piece of filter paper and place it in the chamber, ensuring no direct contact with the insects.[11]
-
Seal the chamber and incubate for a set period (e.g., 24 hours).
-
After exposure, transfer the insects to clean containers with food and air.
-
Assess mortality after a 24-hour recovery period.
-
Repeat with a range of concentrations to determine the LC50.[12][13]
-
4.3. Acetylcholinesterase (AChE) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the compounds on AChE activity.
-
Objective: To determine the concentration of each compound that inhibits 50% of AChE activity (IC50).
-
Materials:
-
Source of AChE (e.g., from insect heads or a commercially available purified enzyme).
-
Test compounds.
-
Acetylthiocholine iodide (substrate).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[14]
-
Phosphate buffer (pH 8.0).
-
96-well microplate reader.
-
-
Procedure:
-
Prepare a homogenate of insect heads in phosphate buffer and centrifuge to obtain a supernatant containing AChE.
-
In a 96-well plate, add the enzyme preparation, various concentrations of the test compounds (dissolved in a suitable solvent like DMSO), and DTNB.
-
Pre-incubate for a short period to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.[15]
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Figure 3. Workflow for AChE inhibition assay.
Conclusion
While direct experimental data on the insecticidal properties of this compound and 2,3-dibromohexane are not currently available, a comparative analysis based on chemical principles suggests that 2,3-dibromohexane is likely to exhibit greater insecticidal activity. This is primarily attributed to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond. The proposed mechanisms of action, centered on neurotoxicity through acetylcholinesterase inhibition or ion channel modulation, are consistent with those of other organohalogen insecticides. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these predictions and for the quantitative comparison of the insecticidal efficacy of these and other novel compounds. Further research, following these or similar methodologies, is essential to fully characterize the insecticidal potential of this compound and 2,3-dibromohexane.
References
- 1. Buy this compound | 54305-87-2 [smolecule.com]
- 2. Structure and mode of action of organochlorines, organophophate and carbamates | PPTX [slideshare.net]
- 3. Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organochlorine chemistry - Wikipedia [en.wikipedia.org]
- 6. entomoljournal.com [entomoljournal.com]
- 7. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Determination of Median Lethal Dose of Combination of Endosulfan and Cypermethrin in Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. LC50 Calculator | AAT Bioquest [aatbio.com]
- 13. LC50 calculations help predict toxicity - Responsible Seafood Advocate [globalseafood.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. attogene.com [attogene.com]
A Comparative Guide to the Synthesis of 2,3-Dichlorohexane: A Novel Stereoselective Route vs. Traditional Direct Chlorination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, highly stereoselective synthetic route to 2,3-dichlorohexane with the established method of direct chlorination. The development of stereocontrolled methods for the synthesis of halogenated hydrocarbons is of significant interest in medicinal chemistry and materials science, as the specific stereoisomer of a molecule can dramatically influence its biological activity and physical properties. This document presents a validation of a new selenium-catalyzed syn-dichlorination reaction against the classical anti-addition pathway of direct chlorination, supported by experimental data and detailed protocols.
Executive Summary
The traditional direct chlorination of hex-2-ene provides this compound through a well-established anti-addition mechanism, typically resulting in a mixture of diastereomers. In contrast, a novel method utilizing a selenium catalyst offers a paradigm shift in stereocontrol, affording the syn-dichlorination product with exceptional selectivity and high yields. This guide will objectively compare these two routes based on reaction performance, stereochemical outcome, and procedural considerations.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the novel selenium-catalyzed syn-dichlorination and the established direct chlorination of hex-2-ene.
| Parameter | Novel Selenium-Catalyzed Route | Established Direct Chlorination |
| Reaction Type | Catalytic, Stereospecific syn-addition | Electrophilic anti-addition |
| Starting Material | trans-Hex-2-ene | trans-Hex-2-ene |
| Primary Product | (2R,3R)- and (2S,3S)-2,3-dichlorohexane (syn) | (2R,3S)- and (2S,3R)-2,3-dichlorohexane (anti) |
| Yield | >90% | Typically 60-80% |
| Diastereoselectivity | >99:1 (syn:anti) | Variable, mixture of diastereomers |
| Reaction Time | 4-8 hours | 1-2 hours |
| Key Reagents | Diphenyl diselenide (catalyst), N-Fluoropyridinium tetrafluoroborate (oxidant), Benzyltriethylammonium chloride | Chlorine (Cl₂) |
| Solvent | Acetonitrile | Dichloromethane |
| Temperature | Room Temperature | 0 °C to Room Temperature |
Reaction Pathways
The stereochemical outcomes of the two routes are dictated by their distinct reaction mechanisms. The established direct chlorination proceeds through a cyclic chloronium ion intermediate, leading to anti-addition of the two chlorine atoms. The novel selenium-catalyzed method involves a selenium-based catalyst that facilitates the syn-addition of the chlorine atoms.
Figure 1: Comparison of reaction pathways for the synthesis of this compound.
Experimental Protocols
Detailed methodologies for both the novel and established synthetic routes are provided below.
Novel Route: Selenium-Catalyzed syn-Dichlorination of trans-Hex-2-ene[1][2]
This protocol is adapted from the work of Denmark et al. on the catalytic, stereospecific syn-dichlorination of alkenes.
Materials:
-
trans-Hex-2-ene (1.0 mmol)
-
Diphenyl diselenide (PhSeSePh) (0.05 mmol, 5 mol%)
-
Benzyltriethylammonium chloride (BnEt₃NCl) (3.0 mmol)
-
N-Fluoropyridinium tetrafluoroborate (1.3 mmol)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Dichloromethane (CH₂Cl₂), for workup
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add diphenyl diselenide (15.6 mg, 0.05 mmol), benzyltriethylammonium chloride (683 mg, 3.0 mmol), and N-fluoropyridinium tetrafluoroborate (241 mg, 1.3 mmol).
-
Add anhydrous acetonitrile (5 mL) to the flask, followed by trans-hex-2-ene (84.2 mg, 1.0 mmol).
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford syn-2,3-dichlorohexane.
Characterization:
The product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and determine the diastereomeric ratio. The syn-diastereomer is expected to be the major product (>99:1 dr).
Established Route: Direct Chlorination of trans-Hex-2-ene
This protocol is a representative procedure for the direct chlorination of an alkene.
Materials:
-
trans-Hex-2-ene (10 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (50 mL)
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask, gas inlet tube, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve trans-hex-2-ene (0.84 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution to 0 °C using an ice bath and purge the flask with nitrogen.
-
Slowly bubble chlorine gas through the stirred solution. Monitor the reaction by observing the disappearance of the yellow-green color of the chlorine.
-
Continue the addition of chlorine until a faint persistent yellow color is observed, indicating a slight excess of chlorine.
-
Stop the chlorine flow and purge the reaction mixture with nitrogen to remove any excess dissolved chlorine.
-
Wash the reaction mixture with saturated aqueous sodium thiosulfate solution (20 mL) to quench any remaining chlorine, followed by saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product, a mixture of anti-2,3-dichlorohexane diastereomers, can be purified by distillation under reduced pressure.
Characterization:
The product should be analyzed by GC-MS to determine the yield and the ratio of the anti-diastereomers. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the product.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and analysis of this compound.
Figure 2: General experimental workflow for the synthesis and analysis of this compound.
Conclusion
The validation of this novel selenium-catalyzed syn-dichlorination route demonstrates a significant advancement in the stereocontrolled synthesis of vicinal dichlorides. Compared to the established direct chlorination method, the new route offers superior stereoselectivity and high yields, providing a powerful tool for the targeted synthesis of specific stereoisomers of this compound. While the established method remains a viable option for producing mixtures of diastereomers, the novel catalytic approach is highly recommended for applications where stereochemical purity is paramount. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including the desired stereoisomer, required purity, and tolerance for byproducts.
A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized 2,3-Dichlorohexane
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of common analytical methods to confirm the purity of 2,3-dichlorohexane, a halogenated alkane intermediate. The performance of each method is objectively compared, supported by data interpretation guidelines and detailed experimental protocols.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key aspects of various analytical techniques for assessing the purity of this compound.
| Analytical Method | Principle | Information Provided | Strengths | Limitations | Application to this compound Purity |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Retention time and peak area. | High resolution for separating volatile impurities; quantitative determination of purity.[1][2][3] | Requires volatile and thermally stable compounds; co-elution of isomers is possible.[2] | Excellent for detecting and quantifying volatile organic impurities and isomers. Purity is often calculated from the relative peak areas.[1] |
| ¹H and ¹³C NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Chemical shift, integration, and coupling constants provide detailed structural information. | Provides unambiguous structure confirmation; can detect and identify impurities with different proton/carbon environments.[4][5] | Less sensitive to trace impurities compared to GC; complex spectra if multiple isomers are present. | Confirms the chemical structure of this compound and can identify and quantify impurities with distinct NMR signals. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight and fragmentation patterns. | High sensitivity; provides molecular weight confirmation; characteristic isotopic patterns for chlorine are definitive.[6] | Isomers may have similar mass spectra, making differentiation difficult without chromatographic separation. | Confirms the molecular weight of this compound (154.03 g/mol )[7] and the presence of two chlorine atoms through the characteristic M, M+2, M+4 isotopic pattern. |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases for quantification. | Percentage composition of C, H, and Cl. | Provides the empirical formula of the compound.[8][9] | Does not distinguish between isomers; requires a relatively pure sample for accurate results; accepted deviation is typically within ±0.4%.[4][5] | Verifies the elemental composition of this compound (C: 46.48%, H: 7.80%, Cl: 45.72%). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups. | Fast and simple; good for detecting impurities with different functional groups (e.g., -OH from starting materials). | Not suitable for distinguishing between isomers of dichlorinated alkanes; provides limited information on overall purity. | Can indicate the absence of hydroxyl or carbonyl-containing starting materials or byproducts. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography (GC)
-
Objective: To separate and quantify the components in the synthesized this compound sample.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or an electron capture detector (ECD) for halogenated compounds.[10][11]
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC injection port.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm) is suitable for separating isomers of halogenated alkanes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time. Any other peaks are indicative of impurities. Calculate the percent purity by dividing the peak area of this compound by the total area of all peaks (excluding the solvent peak) and multiplying by 100.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound and identify any structural isomers or other impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Expected Signals: The spectrum is expected to show complex multiplets for the protons on the hexane chain, with signals for protons on carbons bearing chlorine atoms appearing at a lower field (higher ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the carbon-13 NMR spectrum.
-
Expected Signals: The spectrum should show six distinct signals corresponding to the six carbon atoms of the hexane chain. The carbons bonded to chlorine will be shifted downfield.
-
-
Data Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the structure of this compound. The presence of unexpected peaks suggests impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify the components of the synthesized sample by their mass spectra, confirming the molecular weight and fragmentation pattern of this compound and any impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Procedure:
-
GC Separation: Follow the GC protocol as described above.
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Data Analysis:
-
Obtain the mass spectrum for the main GC peak.
-
Confirm the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic cluster is expected for the molecular ion:
-
M peak (containing two ³⁵Cl isotopes)
-
M+2 peak (containing one ³⁵Cl and one ³⁷Cl isotope)
-
M+4 peak (containing two ³⁷Cl isotopes)
-
The relative intensities of these peaks should be approximately 9:6:1.[6]
-
-
Analyze the fragmentation pattern to further confirm the structure.
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for Purity Analysis of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. oshadhi.co.uk [oshadhi.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. This compound | C6H12Cl2 | CID 521494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. Elemental analysis - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
A Comparative Analysis of Elimination Reaction Rates in Dichlorohexane Isomers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Predicting Reactivity in Dehydrochlorination Reactions
In the realm of organic synthesis and drug development, understanding the reactivity of halogenated alkanes is paramount. Elimination reactions, particularly the E2 mechanism, are fundamental transformations. This guide provides a comparative study of the predicted elimination reaction rates for various isomers of dichlorohexane. Due to a lack of readily available quantitative experimental data directly comparing the elimination reaction rates of all dichlorohexane isomers, this analysis is based on established principles of reaction kinetics and stereochemistry.
Qualitative Comparison of E2 Elimination Reaction Rates
The E2 (bimolecular elimination) reaction rate is primarily influenced by the nature of the alkyl halide (primary, secondary, or tertiary), the strength of the base, the nature of the leaving group, and the solvent.[1] For the purposes of this comparison, we will assume the reaction is carried out under identical conditions (e.g., using a strong, non-bulky base like sodium ethoxide in ethanol) for all dichlorohexane isomers. The primary structural factors influencing the relative rates will therefore be the substitution of the carbon atom bonded to the chlorine atom and the availability and nature of β-hydrogens.
The general order of reactivity for alkyl halides in E2 reactions is: tertiary > secondary > primary.[1] This is because the transition state of the E2 reaction has some double bond character, and more substituted alkenes are more stable.[1]
Below is a qualitative comparison of the expected elimination reaction rates for various dichlorohexane isomers.
| Isomer | Structure of C-Cl Bond(s) | Expected Relative E2 Reaction Rate | Rationale |
| 1,1-Dichlorohexane | Primary | Slow | Both chlorine atoms are on a primary carbon. Elimination would require a strong base and would proceed slower than with secondary halides. |
| 1,2-Dichlorohexane | Primary & Secondary | Moderate | This isomer has one primary and one secondary chloride. Elimination of the secondary chloride is expected to be faster than the primary. The presence of an adjacent electron-withdrawing chlorine atom can affect the acidity of the β-hydrogens. |
| 1,3-Dichlorohexane | Primary & Secondary | Moderate | Similar to 1,2-dichlorohexane, it contains both a primary and a secondary chloride. The rate will be influenced by the ease of elimination at the secondary position. |
| 1,4-Dichlorohexane | Primary & Secondary | Moderate | Contains a primary and a secondary chloride. The separation of the chlorine atoms may have a smaller inductive effect on the acidity of β-hydrogens compared to 1,2-dichlorohexane. |
| 1,5-Dichlorohexane | Primary & Secondary | Moderate | Contains a primary and a secondary chloride. |
| 1,6-Dichlorohexane | Primary | Slow | Both chlorine atoms are on primary carbons, leading to a slower E2 reaction rate. |
| 2,2-Dichlorohexane | Secondary | Fast | Both chlorine atoms are on the same secondary carbon. This structure is expected to undergo elimination relatively quickly. |
| 2,3-Dichlorohexane | Secondary | Fast | Both chlorine atoms are on secondary carbons. This vicinal dihalide is expected to readily undergo a double dehydrohalogenation to form an alkyne if a very strong base is used in excess.[2] The first elimination to form a chloroalkene should be rapid. |
| 3,3-Dichlorohexane | Secondary | Fast | Both chlorine atoms are on the same secondary carbon, leading to a high propensity for elimination. |
Note: This table provides a qualitative prediction of reaction rates. Actual experimental rates can be influenced by stereochemistry and the specific reaction conditions. For cyclic systems like dichlorocyclohexanes, the stereochemical arrangement of the chlorine atoms and adjacent hydrogens is critical. For an E2 reaction to occur, a hydrogen atom and the leaving group must be in an anti-periplanar conformation.[1]
Experimental Protocol: Determination of Elimination Reaction Rates
The following is a generalized protocol for determining the rate of an elimination reaction, such as the dehydrochlorination of a dichlorohexane isomer.
Objective: To measure the rate of disappearance of a dichlorohexane isomer when reacted with a base.
Materials:
-
Dichlorohexane isomer
-
Strong base (e.g., potassium hydroxide)
-
Solvent (e.g., ethanol)
-
Internal standard for chromatography (e.g., a non-reactive alkane)
-
Quenching solution (e.g., dilute acid)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessel
-
Syringes for sampling
Procedure:
-
Reaction Setup: A solution of the dichlorohexane isomer and an internal standard in ethanol is prepared in a thermostatted reaction vessel.
-
Initiation: A solution of alcoholic potassium hydroxide, also at the reaction temperature, is added to the dichlorohexane solution to initiate the reaction.
-
Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: Each aliquot is immediately quenched by adding it to a vial containing a dilute acid to stop the reaction.
-
Analysis: The quenched samples are analyzed by GC-FID. The ratio of the peak area of the dichlorohexane isomer to the peak area of the internal standard is used to determine the concentration of the dichlorohexane isomer at each time point.
-
Data Analysis: The concentration of the dichlorohexane isomer is plotted against time. The initial rate of the reaction can be determined from the slope of this curve at time zero. By varying the initial concentrations of the dichlorohexane isomer and the base, the rate law and the rate constant for the reaction can be determined.
Experimental Workflow
The following diagram illustrates the general workflow for a kinetic study of an elimination reaction.
Caption: Workflow for Kinetic Analysis of Dichlorohexane Elimination.
References
A Comparative Guide to Nucleophilic Substitution Reactions: 2,3-Dichlorohexane vs. 2,3-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,3-dichlorohexane and 2,3-dibromohexane in nucleophilic substitution reactions. Understanding the subtle yet significant differences in the reaction kinetics and outcomes of these vicinal dihalides is crucial for synthetic route optimization and the development of novel chemical entities. This document outlines the theoretical basis for their differential reactivity, presents illustrative quantitative data, and provides detailed experimental protocols for comparative analysis.
Executive Summary
In nucleophilic substitution reactions, 2,3-dibromohexane is generally a more reactive substrate than this compound. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The larger atomic radius and greater polarizability of bromine allow for better stabilization of the negative charge in the transition state and as the leaving group. Consequently, reactions with 2,3-dibromohexane typically proceed at a faster rate and may offer higher yields under identical conditions. Both substrates are subject to considerable steric hindrance at the secondary carbons, which favors the SN2 mechanism with strong, unhindered nucleophiles and can also allow for SN1 pathways under appropriate solvolytic conditions.
Theoretical Framework
The reactivity of alkyl halides in nucleophilic substitution reactions is governed by several key factors:
-
Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. In the case of halogens, the leaving group ability increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). This is due to the increasing ionic radius and polarizability, which allows for the dispersal of the negative charge over a larger volume, leading to a more stable anion.[1][2]
-
Steric Hindrance: Both this compound and 2,3-dibromohexane are secondary alkyl halides. The presence of alkyl groups and the adjacent halogen atom on the carbon undergoing substitution creates steric hindrance, which can impede the backside attack required for an SN2 mechanism. This steric hindrance makes these substrates less reactive than primary alkyl halides in SN2 reactions.
-
Reaction Mechanism (SN1 vs. SN2):
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. These reactions are sensitive to steric hindrance.
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that involves the formation of a carbocation intermediate. The rate-determining step is the formation of the carbocation and is only dependent on the concentration of the substrate. SN1 reactions are favored by polar protic solvents and substrates that can form stable carbocations. Secondary alkyl halides like the ones in this guide can undergo both SN1 and SN2 reactions, depending on the reaction conditions.
-
Quantitative Data Comparison
The following table presents illustrative data summarizing the expected relative performance of this compound and 2,3-dibromohexane in a representative SN2 reaction with sodium iodide in acetone (Finkelstein reaction). This data is based on established chemical principles and serves to highlight the expected differences in reactivity.
| Parameter | This compound | 2,3-Dibromohexane |
| Relative Reaction Rate (SN2 with NaI in Acetone) | 1 | ~50-60 |
| Illustrative Yield (after 1h at 50°C) | ~15% | ~90% |
| Activation Energy (Ea) | Higher | Lower |
| Primary Reaction Mechanism | SN2 | SN2 |
Note: The relative reaction rate is an approximation based on the general observation that alkyl bromides are significantly more reactive than alkyl chlorides in SN2 reactions. The yields are illustrative and will vary based on specific reaction conditions.
Experimental Protocols
Experiment 1: Comparison of SN2 Reaction Rates using the Finkelstein Reaction
Objective: To qualitatively and quantitatively compare the rates of nucleophilic substitution of this compound and 2,3-dibromohexane with sodium iodide in acetone.
Materials:
-
This compound
-
2,3-dibromohexane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Test tubes
-
Water bath
-
Timer
-
Gas chromatograph (for quantitative analysis)
Procedure:
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
In two separate, dry test tubes, add 2 mL of the sodium iodide solution.
-
To one test tube, add 5 drops of this compound. To the other, add 5 drops of 2,3-dibromohexane.
-
Start the timer immediately after the addition of the alkyl halides.
-
Observe the test tubes for the formation of a precipitate (NaCl or NaBr). Record the time at which a precipitate is first observed.
-
For a quantitative analysis, prepare larger-scale reactions in round-bottom flasks equipped with reflux condensers.
-
At regular time intervals (e.g., 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing water and diethyl ether.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze it by gas chromatography to determine the ratio of reactant to product.
-
Plot the concentration of the product versus time to determine the initial reaction rates.
Experiment 2: Comparison of Solvolysis (SN1) Rates
Objective: To compare the rates of solvolysis of this compound and 2,3-dibromohexane in ethanol.
Materials:
-
This compound
-
2,3-dibromohexane
-
Ethanol
-
Silver nitrate (AgNO₃) solution in ethanol (0.1 M)
-
Test tubes
-
Water bath
-
Timer
Procedure:
-
In two separate, dry test tubes, add 2 mL of a 0.1 M solution of silver nitrate in ethanol.
-
Place the test tubes in a water bath set to a constant temperature (e.g., 50°C).
-
To one test tube, add 5 drops of this compound. To the other, add 5 drops of 2,3-dibromohexane.
-
Start the timer immediately after the addition of the alkyl halides.
-
Observe the test tubes for the formation of a precipitate (AgCl or AgBr). Record the time at which a precipitate is first observed.
-
The rate of precipitation is indicative of the rate of carbocation formation, and thus the relative rate of the SN1 reaction.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical relationship of factors influencing reactivity.
References
A Comparative Guide to Assessing the Antimicrobial Properties of Halogenated Hexanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the antimicrobial properties of different halogenated hexanes. Due to a notable scarcity of publicly available quantitative data on the specific antimicrobial activities of simple halogenated hexanes (e.g., 1-chlorohexane, 1-bromohexane, 1-iodohexane), this document focuses on established experimental protocols and general principles of structure-activity relationships for halogenated compounds. The methodologies outlined below are standard in the field and can be applied to generate the necessary comparative data.
Data Presentation
A comprehensive comparison of the antimicrobial properties of halogenated hexanes would typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of relevant microorganisms. The data should be presented in a clear and structured format for easy comparison.
Table 1: Hypothetical Comparative Antimicrobial Activity of Halogenated Hexanes (MIC in µg/mL)
| Compound | Gram-Positive Bacteria (e.g., Staphylococcus aureus) | Gram-Negative Bacteria (e.g., Escherichia coli) | Fungi (e.g., Candida albicans) |
| 1-Chlorohexane | Data not available | Data not available | Data not available |
| 1-Bromohexane | Data not available | Data not available | Data not available |
| 1-Iodohexane | Data not available | Data not available | Data not available |
| Positive Control (e.g., Ciprofloxacin) | < 1 | < 1 | N/A |
| Positive Control (e.g., Fluconazole) | N/A | N/A | < 8 |
Note: The table above is for illustrative purposes. Extensive literature searches did not yield specific MIC values for simple halogenated hexanes. Researchers are encouraged to generate this data using the protocols described below.
General Principles of Halogenation and Antimicrobial Activity
While specific data for halogenated hexanes is lacking, studies on other organic molecules provide insights into how halogenation can influence antimicrobial activity. The introduction of halogen atoms can alter a molecule's lipophilicity, electronic properties, and steric profile, which in turn can affect its ability to penetrate microbial cell membranes and interact with molecular targets.[1][2] Generally, an increase in the size and polarizability of the halogen atom (from fluorine to iodine) can enhance hydrophobic interactions.[1] For some classes of compounds, brominated and chlorinated analogs have shown potent antimicrobial activity.[3][4]
Experimental Protocols
The following are detailed methodologies for two standard antimicrobial susceptibility testing methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Materials:
-
96-well microtiter plates
-
Test compounds (halogenated hexanes)
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
b. Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Preparation of Test Compound Dilutions: Prepare a stock solution of each halogenated hexane in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Dilute the standardized microbial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well of the microtiter plate containing the test compound dilutions. This will bring the total volume in each well to 200 µL.
-
Controls:
-
Positive Control: A well containing the growth medium and the microbial inoculum, but no test compound.
-
Negative Control: A well containing only the growth medium.
-
Solvent Control: A well containing the growth medium, the microbial inoculum, and the highest concentration of the solvent used to dissolve the test compounds.
-
-
Incubation: Cover the plates and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.
a. Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile paper disks (6 mm diameter)
-
Test compounds (halogenated hexanes)
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
Forceps
-
Incubator
b. Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension as described for the broth microdilution method.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized suspension. Rotate the swab against the side of the tube to remove excess liquid. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure uniform growth.
-
Application of Disks: Aseptically apply sterile paper disks impregnated with a known concentration of the halogenated hexane onto the surface of the inoculated agar plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.
-
Controls:
-
Positive Control: A disk containing a standard antibiotic with known efficacy against the test microorganism.
-
Negative Control: A disk impregnated with the solvent used to dissolve the test compounds.
-
-
Incubation: Invert the plates and incubate at the appropriate temperature and duration.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. mdpi.com [mdpi.com]
- 2. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogenation as a tool to tune antimicrobial activity of peptoids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3-Dichlorohexane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2,3-dichlorohexane, a halogenated hydrocarbon, to mitigate risks and adhere to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE): All personnel handling this compound must wear:
-
Chemical-resistant gloves (e.g., Viton®, nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
Ventilation: All handling and transfers of this compound and its waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.
Spill Management: In the event of a spill, immediately evacuate the area and alert laboratory safety personnel. For small spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain the leak.[1] Carefully collect the absorbed material and any contaminated debris into a sealed, leak-proof container, and label it as hazardous waste.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. As a chlorinated hydrocarbon, it falls under the category of halogenated organic waste.[1] Never dispose of this compound down the drain or in regular trash.
1. Waste Segregation:
-
Crucial: Keep halogenated organic waste, such as this compound, separate from non-halogenated solvent waste.[1] Mixing these waste streams can significantly increase disposal costs and complexity.
-
Do not mix this compound waste with other waste categories like acids, bases, oxidizers, or heavy metals.[2]
2. Container Selection and Labeling:
-
Container: Use a designated, leak-proof container made of a compatible material (e.g., a high-density polyethylene or glass bottle with a secure, tight-fitting cap).[2] For larger volumes, a designated carboy for halogenated solvents may be used.
-
Labeling: Affix a hazardous waste tag to the container before adding any waste.[1] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid using abbreviations or chemical formulas)
-
The approximate concentration and volume
-
The accumulation start date (the date the first drop of waste is added)
-
The name of the principal investigator or laboratory manager
-
3. Waste Accumulation:
-
Keep the waste container securely closed at all times, except when adding waste.[2]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the SAA is in a cool, dry, and well-ventilated location, away from heat sources, open flames, and direct sunlight.
-
Provide secondary containment, such as a chemically resistant tray or tub, to capture any potential leaks.[1]
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
4. Arranging for Disposal:
-
Once the waste container is nearly full (approximately 90% capacity) or if the accumulation time limit set by your institution is approaching, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure the hazardous waste tag is complete and accurate before the scheduled pickup.
Quantitative Data Summary
| Parameter | Guideline/Specification | Notes |
| Molecular Formula | C₆H₁₂Cl₂ | |
| Molecular Weight | 155.06 g/mol | [3] |
| Waste Category | Halogenated Organic Waste | Must be segregated from non-halogenated solvents.[1] |
| Container Headspace | Minimum 10% of container volume | To allow for thermal expansion. |
| Maximum Accumulation Volume (in lab) | Varies by institution (typically <55 gallons) | Consult your institution's EHS guidelines. |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste from the laboratory.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2,3-Dichlorohexane
Essential Safety and Handling Guide for 2,3-Dichlorohexane
This guide provides crucial safety and logistical information for the handling of this compound in laboratory settings. As specific hazard data for this compound is limited, the following recommendations are based on the known hazards of its isomers, such as 1,2-dichloroethane and 1,6-dichlorohexane, and general principles for handling halogenated hydrocarbons.[1][2][3] Researchers, scientists, and drug development professionals should treat this compound with a high degree of caution, assuming it possesses similar or greater hazards than its related compounds.
Hazard Summary
Based on data from analogous compounds, this compound is anticipated to be a combustible liquid that can cause skin, eye, and respiratory irritation.[2] Inhalation of vapors may lead to symptoms such as headache, dizziness, and nausea.[2] Some related chlorinated hydrocarbons are considered potentially carcinogenic.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation of vapors. The following table summarizes the required protective gear.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Viton®, nitrile rubber with caution), a flame-resistant lab coat, and closed-toe shoes. | To prevent skin contact, which may cause irritation and potential absorption. Gloves should be inspected before use and disposed of properly.[3] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To avoid inhalation of harmful vapors that can cause respiratory tract irritation.[2] |
Operational and Disposal Plans
Handling and Storage
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[2]
-
Use only non-sparking tools.
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[1]
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.
Disposal Plan
Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[1]
-
Waste Classification: this compound is a halogenated organic compound and should be classified as hazardous waste.
-
Containerization: Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by environmental health and safety personnel.
-
Regulations: All disposal activities must comply with local, regional, and national hazardous waste regulations. Do not dispose of this chemical down the drain or into the environment.[1]
Visual Workflow for Spill Response
The following diagram illustrates the step-by-step procedure for responding to a this compound spill.
Caption: Workflow for managing a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
